2-benzamido-N,4,5-trimethylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-benzamido-N,4,5-trimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-9-10(2)20-15(12(9)14(19)16-3)17-13(18)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWECYYGUCYUMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure-activity relationship (SAR) of 2-benzamido-thiophene derivatives
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Specialists Focus: Synthetic efficiency, SAR logic, and antimicrobial/kinase applications.
Executive Summary: The Privileged Scaffold
The 2-benzamido-thiophene derivative is a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its utility stems from a rigid thiophene core that orients three critical pharmacophoric elements:
-
The C3-Carbonyl: A hydrogen-bond acceptor (ester, acid, or amide).
-
The C2-Amide Linker: A hydrogen-bond donor/acceptor motif that acts as a hinge.
-
The Distal Phenyl Ring: A tunable "warhead" for hydrophobic or electronic interactions.
This guide details the structural optimization of this scaffold, moving beyond trial-and-error into rational design for antimicrobial and kinase-inhibitory applications.
Synthetic Logic: The Gewald Strategy
The most robust entry into this scaffold is the Gewald Reaction , a multicomponent condensation that constructs the thiophene ring fully substituted.[1] This is superior to functionalizing an existing thiophene ring, which often suffers from regioselectivity issues.
The One-Pot Protocol
The synthesis proceeds in two distinct phases: formation of the 2-aminothiophene precursor, followed by N-acylation.
Phase A: The Gewald Condensation
Mechanism: Knoevenagel condensation of a ketone with an activated nitrile, followed by thiolation and cyclization.
Protocol:
-
Reagents: Cyclohexanone (or substituted ketone), Ethyl cyanoacetate (1.0 eq), Elemental Sulfur (1.0 eq).
-
Catalyst: Morpholine or Diethylamine (1.0 eq).
-
Solvent: Ethanol (absolute).
-
Procedure:
-
Mix ketone and ethyl cyanoacetate in ethanol.
-
Add sulfur and the amine base dropwise (exothermic).
-
Reflux for 3–5 hours.
-
Validation: Reaction completion is indicated by the dissolution of sulfur and precipitation of the solid product upon cooling.
-
Purification: Recrystallization from ethanol.
-
Phase B: The Schotten-Baumann Coupling
Mechanism: Nucleophilic attack of the C2-amine on a benzoyl chloride.
Protocol:
-
Reagents: 2-Aminothiophene intermediate (1.0 eq), Substituted Benzoyl Chloride (1.1 eq).
-
Base: Pyridine (acts as solvent and acid scavenger) or Triethylamine/DCM.
-
Procedure:
-
Dissolve the aminothiophene in dry DCM (or Pyridine).
-
Add benzoyl chloride dropwise at 0°C.
-
Stir at room temperature for 4–12 hours.
-
Workup: Quench with 1N HCl (to remove pyridine/unreacted amine), wash with NaHCO3, dry over MgSO4.
-
Visualization: Synthetic Workflow
Caption: The Gewald synthesis pathway, converting simple ketones and nitriles into the complex 2-benzamido scaffold.
Structure-Activity Relationship (SAR) Matrix
The biological activity of these derivatives relies on the precise electronic and steric tuning of three regions.
Region A: The Thiophene Core (C4/C5)
This region dictates lipophilicity (LogP) and steric fit.
-
Cycloalkyl Fusions (e.g., Cyclohexyl at C4-C5): Common in Gewald synthesis. Increases hydrophobic bulk, ideal for filling large hydrophobic pockets in bacterial enzymes (e.g., ClpP or DprE1).
-
Dimethyl Substituents: Increases solubility compared to fused rings but may reduce binding affinity if the target pocket is deep.
Region B: The Linker (C2-Amide & C3-Ester)
This is the "H-Bonding Triad."
-
C2-NH (Amide): Critical H-bond donor. Methylation of this nitrogen usually abolishes activity, confirming its role in binding.
-
C3-Carbonyl:
-
Ethyl Ester: High membrane permeability (Prodrug). Often hydrolyzed intracellularly to the acid.
-
Carboxylic Acid:[2] Essential for salt-bridging with basic residues (e.g., Arginine/Lysine) in the active site.
-
Carboxamide:[3][4][5] Used to target kinases (CDK5, JNK) by mimicking the adenine ring of ATP.
-
Region C: The Phenyl "Warhead"
The benzamido group is the primary determinant of specificity.
| Substituent (Para-position) | Electronic Effect | Biological Outcome (General) |
| -NO2 (Nitro) | Strong EWG | High Antibacterial Activity. Increases the acidity of the amide NH, strengthening H-bonds. Often toxic in human cell lines. |
| -OCH3 (Methoxy) | Strong EDG | Moderate Activity. Improves solubility but weakens the amide NH donor capability. |
| -Cl / -Br (Halogen) | Weak EWG / Lipophilic | High Potency. Fills hydrophobic pockets and increases metabolic stability (blocks metabolism). |
| -OH (Hydroxyl) | H-Bond Donor | Variable. Good for binding, but poor membrane permeability (low LogP). |
Visualization: SAR Decision Tree
Caption: SAR decision map illustrating the functional role of each pharmacophoric region.
Experimental Validation: Antimicrobial Assay
To validate the SAR discussed above, a Minimum Inhibitory Concentration (MIC) assay is the standard. This protocol is self-validating via positive and negative controls.
Objective: Determine the MIC of a 2-benzamido-thiophene derivative against S. aureus (Gram-positive) and E. coli (Gram-negative).
Protocol:
-
Preparation: Dissolve the test compound in DMSO (Stock: 10 mg/mL).
-
Dilution: Prepare a 96-well plate with Mueller-Hinton Broth (MHB).
-
Row A: High concentration (e.g., 512 µg/mL).
-
Perform serial 2-fold dilutions down to Row H.
-
-
Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard, approx
CFU/mL) to each well. -
Controls (Critical for Validity):
-
Positive Control:[6] Ciprofloxacin or Ampicillin (Known MIC).
-
Negative Control: DMSO only (Solvent toxicity check).
-
Sterility Control: MHB only (No bacteria).
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: Add 20 µL Resazurin dye (0.01%). Incubate for 2 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic activity reduces the dye).
-
Result: The lowest concentration that remains blue is the MIC.
-
References
-
Gewald Reaction Mechanism & Utility
- Sabnis, R. W. (2021). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Heterocyclic Chemistry.
-
(Representative DOI link)
-
Antimicrobial Activity of Thiophene Derivatives
-
SAR of Benzamido-thiophenes in Kinases
- Peifer, C., et al. (2006). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry.
-
Targeting Resistant Bacteria (Acinetobacter)
- Ginex, T., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology.
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- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 2-Benzamido-N,4,5-Trimethylthiophene-3-Carboxamide: A Hypothesis-Driven Exploration for Drug Discovery
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The thiophene carboxamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents. This technical guide delves into the prospective therapeutic utility of a novel, yet uncharacterized, derivative: 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide . While direct experimental data for this specific molecule is not yet available in peer-reviewed literature, this document serves as a hypothesis-driven exploration of its potential. By systematically analyzing the well-documented biological activities of its core components—the thiophene ring, the benzamide group, and the carboxamide linker—we will construct a scientifically-grounded rationale for its investigation as a candidate for anticancer, neuroprotective, and anti-inflammatory applications. This guide will propose a viable synthetic pathway, outline potential mechanisms of action, and provide detailed experimental protocols to validate these hypotheses, thereby offering a comprehensive roadmap for researchers aiming to pioneer the study of this promising compound.
The Thiophene Carboxamide Core: A Proven Pharmacophore
Thiophene and its derivatives are a distinguished class of heterocyclic compounds with a remarkable breadth of applications in medicinal chemistry.[1] The thiophene ring's unique electronic properties and its ability to act as a bioisostere for a phenyl ring have made it a key component in numerous approved drugs. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3]
The carboxamide functional group is equally significant, providing a rigid and planar linkage that is crucial for establishing specific hydrogen bond interactions with biological targets like enzymes and receptors. This combination of a versatile aromatic core (thiophene) and a potent hydrogen-bonding moiety (carboxamide) gives rise to the thiophene carboxamide scaffold, a structure ripe for therapeutic exploitation.
Table 1: Documented Biological Activities of Thiophene Carboxamide Derivatives
| Derivative Class | Therapeutic Area | Key Mechanism/Target | Reference(s) |
| Thiophene Carboxamide Biomimetics | Anticancer | Tubulin Polymerization Inhibition | [4] |
| Substituted Thiophene Carboxamides | Anticancer | Caspase-3/7 Activation, Apoptosis Induction | [2][5] |
| Tetrahydrobenzo[b]thiophene-3-carboxamides | Neuroprotection | Acetylcholinesterase (AChE) Inhibition | [6] |
| 2-Substituted-amino-3-carboxamido thiophenes | Anti-inflammatory | Analgesic and Anti-inflammatory Activity | [7] |
| Benzo[b]thiophene-2-carboxamides | Anti-inflammatory | RAGE Antagonism | [8] |
| Benzo[b]thiophene-2-carboxamidines | Anticancer | Urokinase-type Plasminogen Activator (uPA) Inhibition | [9] |
Proposed Synthesis and Characterization
A logical and efficient synthesis of 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide can be envisioned utilizing the well-established Gewald aminothiophene synthesis, followed by standard amide coupling reactions. This approach offers high yields and utilizes readily available starting materials.
Proposed Synthetic Workflow
The multi-step synthesis would proceed as follows:
-
Step 1: Gewald Reaction. Condensation of 2-butanone with ethyl cyanoacetate in the presence of elemental sulfur and a morpholine catalyst to yield the key intermediate, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
-
Step 2: N-Benzoylation. Acylation of the 2-amino group of the thiophene intermediate with benzoyl chloride in the presence of a base like pyridine to yield ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate.
-
Step 3: Saponification. Hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.
-
Step 4: Amide Coupling. Activation of the resulting carboxylic acid with a coupling agent (e.g., HATU) and subsequent reaction with methylamine to form the final target compound, 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide.
Caption: Proposed synthetic workflow for the target compound.
Structural and Purity Confirmation
Post-synthesis, the identity and purity of the compound would be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.[2][10]
-
High-Resolution Mass Spectrometry (HR-MS): To verify the exact molecular weight and elemental composition.[10][11]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretches.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Hypothesized Therapeutic Potential & Mechanisms of Action
Based on the extensive literature on structurally related compounds, we can postulate several high-potential therapeutic applications for 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide.
Anticancer Activity
A significant body of research points to the anticancer potential of thiophene carboxamides.[2][4] One prominent mechanism involves the inhibition of tubulin polymerization, a validated anticancer strategy.
-
Causality: Certain thiophene derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.[4] They bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. The benzamido group could further enhance binding affinity within this pocket.
Caption: Hypothesized anticancer mechanism via tubulin inhibition.
Neuroprotective Activity for Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease (AD) posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine.[6] Inhibition of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a clinically validated therapeutic strategy.[12]
-
Causality: Numerous thiophene derivatives have been identified as potent AChE inhibitors.[6] The core scaffold can interact with key residues in the active site of the AChE enzyme. Furthermore, many multi-target inhibitors for AD incorporate amide functionalities.[13] It is plausible that our target molecule could act as a dual inhibitor of both AChE and monoamine oxidase B (MAO-B), another enzyme implicated in AD pathology, offering a multi-faceted therapeutic approach.[13][14]
Caption: Proposed mechanism of AChE inhibition in the synaptic cleft.
Proposed Experimental Validation
To rigorously test these hypotheses, a structured experimental workflow is essential. The protocols described below represent industry-standard assays for initial screening and mechanism elucidation.
Experimental Workflow Overview
Caption: High-level workflow for preclinical evaluation.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Anticancer Cytotoxicity
-
Cell Seeding: Plate cancer cell lines (e.g., Hep3B, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the target compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against compound concentration.[15]
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) substrate solution, and various concentrations of the target compound. Use Donepezil as a positive control.[14][16]
-
Reaction Mixture: In a 96-well plate, add 25 µL of the compound solution, 125 µL of DTNB, and 25 µL of AChE enzyme solution. Incubate for 15 minutes at 25°C.
-
Initiate Reaction: Add 25 µL of ATCI substrate solution to start the reaction.
-
Kinetic Reading: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the enzyme control and calculate the IC₅₀ value.[6]
Protocol 3: Caspase-3/7 Activation Assay for Apoptosis
-
Cell Treatment: Seed and treat cancer cells with the IC₅₀ concentration of the target compound for 24 hours as described in the MTT protocol.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells, which contains a luminogenic caspase-3/7 substrate.
-
Incubation: Mix by orbital shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates activation of caspase-3 and/or -7, a hallmark of apoptosis.[2][5]
Future Directions and Conclusion
This guide has systematically constructed a strong, evidence-based rationale for investigating 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide as a promising therapeutic candidate. The analysis of its constituent chemical motifs suggests a high probability of potent biological activity, particularly in the realms of oncology and neurodegenerative disease.
The immediate future for this compound lies in executing the proposed synthesis and validation workflows. Positive results from the initial in vitro and cellular assays would warrant progression to more advanced studies, including:
-
Lead Optimization: Systematic modification of the structure to improve potency, selectivity, and pharmacokinetic properties (Structure-Activity Relationship, SAR studies).
-
In Vivo Efficacy: Testing the compound in validated animal models of cancer or Alzheimer's disease.
-
Pharmacokinetic Profiling (ADME-T): Comprehensive evaluation of its absorption, distribution, metabolism, excretion, and toxicity to assess its drug-likeness.[4]
References
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An-Najah Staff. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff Website. [Link]
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MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
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Scilit. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Scilit. [Link]
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PubMed. (n.d.). Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed. [Link]
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PubMed. (2025, September 7). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. PubMed. [Link]
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ResearchGate. (n.d.). Synthesis of some 2-substituted amino 3(N-p-tolyl carboxamido)-4,5- trimethylene thiophenes as potent nsaids. ResearchGate. [Link]
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PMC. (n.d.). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. PMC. [Link]
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MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
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Longdom. (2026, February 9). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Longdom. [Link]
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PMC. (2025, November 30). Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. PMC. [Link]
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ResearchGate. (2025, September 25). Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ResearchGate. [Link]
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PubMed. (1993, December). The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. PubMed. [Link]
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MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
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ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. [Link]
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PMC. (2025, October 28). Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. PMC. [Link]
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MDPI. (2025, September 7). Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies. MDPI. [Link]
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ResearchGate. (2026, January 3). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. ResearchGate. [Link]
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PMC. (2023, November 13). Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease. PMC. [Link]
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Introduction: The Thiophene-3-Carboxamide Scaffold in Modern Drug Discovery
An In-depth Technical Guide to Functionalized Thiophene-3-Carboxamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential
Heterocyclic structures are foundational pillars in medicinal chemistry, and among them, the thiophene ring stands out as a "privileged scaffold."[1] Its unique electronic properties and geometric configuration, arising from the replacement of a carbon atom with sulfur, allow for a wide range of chemical functionalizations.[1] This versatility has established thiophene derivatives as key components in numerous therapeutic agents, demonstrating a vast spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and antitumor effects.[2][3]
This guide focuses specifically on the thiophene-3-carboxamide core, a pharmacophore that has garnered significant attention for its ability to modulate the function of critical biological targets. The strategic placement of the carboxamide group at the C3 position, coupled with the potential for diverse substitutions at other points on the thiophene ring (C2, C4, and C5), provides a powerful platform for developing highly potent and selective therapeutic candidates. The aromaticity of the thiophene ring enhances receptor binding, while the carboxamide moiety often acts as a crucial hydrogen bond donor/acceptor, facilitating strong interactions with protein targets.[1]
We will explore the synthetic strategies employed to create libraries of these compounds, delve into their diverse biological activities with a focus on their mechanisms of action, and provide practical, field-proven protocols for their synthesis and evaluation. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical scaffold.
Part 1: Synthetic Methodologies for Thiophene-3-Carboxamide Analogs
The construction and functionalization of the thiophene-3-carboxamide core are achieved through several robust synthetic routes. The choice of methodology is often dictated by the desired substitution pattern and the availability of starting materials.
Foundational Synthesis: The Gewald Reaction
A cornerstone in thiophene synthesis is the Gewald reaction, a multicomponent condensation that efficiently produces highly substituted 2-aminothiophenes. This reaction typically involves an α-cyano ester, an aldehyde or ketone, and elemental sulfur in the presence of a base. The resulting 2-aminothiophene-3-carboxylate is a versatile intermediate that can be readily converted to the target carboxamide.
Causality in Experimental Choice: The Gewald reaction is favored for its operational simplicity, high yields, and the ability to introduce diversity at the C4 and C5 positions of the thiophene ring directly from the starting carbonyl compound.
Amidation and Functionalization
The most common strategy involves the amidation of a pre-formed thiophene-3-carboxylic acid or its ester derivative. This allows for late-stage introduction of diversity at the carboxamide nitrogen.
-
Amide Coupling: A variety of commercially available 2-aryl acetic acids can be reacted with 2-aminothiophene-3-carboxamides using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final products in moderate to good yields.[4]
-
Palladium-Catalyzed Cross-Coupling: For more complex aryl or heteroaryl substitutions, modern cross-coupling reactions are indispensable. The Suzuki-Miyaura cross-coupling, for instance, can be used to arylate a bromo-substituted thiophene carboxamide scaffold, offering a powerful tool for expanding the chemical space.[5]
Below is a generalized workflow for the synthesis of functionalized thiophene-3-carboxamides.
Caption: Generalized workflow for thiophene-3-carboxamide synthesis.
Detailed Experimental Protocol: Synthesis of a 2-Acetamido-Thiophene-3-Carboxamide Derivative
This protocol is a representative example adapted from methodologies used in the synthesis of kinase inhibitors.[4]
Objective: To synthesize a 4,5-disubstituted 2-acetamido-thiophene-3-carboxamide.
Step 1: Synthesis of the 2-Aminothiophene Intermediate (via Gewald Reaction)
-
To a stirred solution of ethyl cyanoacetate (1.0 eq) and a suitable ketone (e.g., 3-methylbutan-2-one, 1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq), to the mixture.
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to yield the crude ethyl 2-amino-4,5-dialkylthiophene-3-carboxylate. Purify further by recrystallization from ethanol if necessary.
Step 2: Acylation of the 2-Amino Group
-
Dissolve the 2-aminothiophene intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as pyridine or triethylamine (1.2 eq), to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Upon completion, quench the reaction by adding water. Extract the product into an organic solvent (e.g., DCM).
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated product.
Step 3: Saponification of the Ester
-
Dissolve the ethyl 2-acetamidothiophene-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated HCl to a pH of ~2-3.
-
The precipitated carboxylic acid is collected by filtration, washed with water, and dried.
Step 4: Amide Coupling
-
Suspend the 2-acetamidothiophene-3-carboxylic acid (1.0 eq) in DCM.
-
Add EDC (1.2 eq), a catalytic amount of 4-(dimethylamino)pyridine (DMAP), and the desired amine (e.g., aniline, 1.1 eq).
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Dilute the reaction with DCM and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford the final thiophene-3-carboxamide derivative.
Part 2: Biological Activities & Therapeutic Targets
Functionalized thiophene-3-carboxamides have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a range of human diseases, most notably cancer.
Anticancer Activity
The thiophene-3-carboxamide scaffold has proven to be a fertile ground for the discovery of potent anticancer agents acting through diverse mechanisms.
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Thiophene-3-carboxamides have been successfully developed as inhibitors of several key oncogenic kinases.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of tumor angiogenesis.[6] A series of novel thiophene-3-carboxamide derivatives based on the known inhibitor PAN-90806 were developed as potent VEGFR-2 inhibitors.[6] Compound 14d from this series showed excellent inhibitory activity against VEGFR-2 with an IC50 value of 191.1 nM and demonstrated significant anti-proliferative effects against multiple cancer cell lines.[6] The mechanism involves blocking VEGFR-2 phosphorylation, which in turn inhibits downstream signaling through the MEK/ERK pathway, leading to cell cycle arrest and apoptosis.[6]
-
JNK Inhibition: The c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress and are implicated in inflammation, neurodegeneration, and cancer.[4] A novel series of thiophene-3-carboxamide derivatives were identified as dual inhibitors of JNK, functioning as both ATP mimetics and inhibitors of the JIP substrate docking site.[4] Structure-activity relationship (SAR) studies revealed that the 3-carboxamide group is essential for activity; moving it to the 5-position or replacing it with an acid or ester group resulted in a significant loss of potency.[4]
-
EGFR Inhibition: Overexpression of the Epidermal Growth Factor Receptor (EGFR) is a driver in several human cancers.[7] A series of symmetrical trisubstituted thiophene-3-carboxamide selenide derivatives were designed as EGFR kinase inhibitors. Compound 16e from this series displayed impressive EGFR kinase inhibition with an IC50 value of 94.44 nM and potent antiproliferative activity against the HCT116 colon cancer cell line (IC50 = 3.20 µM).[7]
Caption: Mechanism of VEGFR-2 Inhibition.
Annonaceous acetogenins are natural products known for their potent antitumor activity via inhibition of mitochondrial complex I. A novel thiophene-3-carboxamide analog, JCI-20679 , was synthesized to mimic these natural products.[8] This compound demonstrated significant antitumor activity in mouse xenograft models by directly inhibiting mitochondrial complex I, a unique mode of action compared to typical anticancer drugs.[8][9] This inhibition disrupts cellular energy production, leading to cancer cell death.[8]
-
Apoptosis Induction: Several thiophene carboxamide derivatives have been shown to induce apoptosis in cancer cells. Compound MB-D2 was found to be highly selective against A375 melanoma cells, triggering apoptosis through the activation of caspases 3/7 and causing mitochondrial depolarization, effects not seen in normal cells.[10][11]
-
Tubulin Inhibition: By mimicking the structure of Combretastatin A-4 (CA-4), a known tubulin polymerization inhibitor, thiophene carboxamide derivatives have been designed to target the cancer cell cytoskeleton. Compounds 2b and 2e were highly active against the Hep3B liver cancer cell line, with IC50 values of 5.46 µM and 12.58 µM, respectively, and were shown to bind to the colchicine-binding pocket of tubulin.[12]
| Compound ID | Target/Mechanism | IC50 / Activity | Cell Line(s) | Reference |
| Compound 14d | VEGFR-2 Kinase Inhibitor | 191.1 nM (VEGFR-2) | HCT116, MCF7, PC3, A549 | [6] |
| Compound 16e | EGFR Kinase Inhibitor | 94.44 nM (EGFR); 3.20 µM (antiproliferative) | HCT116 | [7] |
| JCI-20679 | Mitochondrial Complex I Inhibitor | Potent in vivo antitumor activity | JFCR39 panel | [8][9] |
| Compound 2b | Tubulin Polymerization Inhibitor | 5.46 µM (antiproliferative) | Hep3B | [12] |
| MB-D2 | Apoptosis Induction (Caspase 3/7) | 38.9% cell viability at 100 µM | A375, MCF-7, HT-29 | [10][11] |
| Unsubstituted (5g) | JNK1 Kinase Inhibitor | 5.4 µM | In vitro assay | [4] |
Table 1: Summary of Anticancer Activities of Representative Thiophene-3-Carboxamide Compounds.
Antimicrobial Activity
The thiophene core is present in several established antibiotics, and novel thiophene-3-carboxamide derivatives continue to show promise in combating microbial infections.[13]
-
Antibacterial and Antifungal Effects: Certain 2-{[(E)-aryl)methylene]amino}-N-aryl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamides have demonstrated both antibacterial and antifungal activities.[14][15] SAR studies have shown that substituents on the thiophene ring significantly affect biological activity, with pyridine side chains enhancing antimicrobial potency.[16] In one study, compound 12b , a fused thiophene derivative, showed very high antimicrobial activity, comparable to ampicillin.[17] Other derivatives exhibited potent activity against various bacterial and fungal strains, including Aspergillus fumigatus and Syncephalastrum racemosum.[16]
Anti-inflammatory Activity
Inflammation is a key process in many diseases, and enzymes like cyclooxygenase (COX) are major therapeutic targets. Thiophene-based compounds, including the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[18] Research has shown that novel thiophene derivatives can inhibit COX and lipoxygenase (LOX) enzymes and modulate the expression of pro-inflammatory cytokines like TNF-α and IL-8, highlighting their potential for treating inflammatory disorders.[3][18]
Part 3: Protocol for In Vitro Cell Viability (MTS) Assay
To ensure trustworthiness and provide actionable insights, this section details a self-validating protocol for assessing the cytotoxic effects of newly synthesized compounds.
Objective: To determine the IC50 value of a test compound (e.g., a thiophene-3-carboxamide derivative) against a cancer cell line (e.g., A375 melanoma).
Materials:
-
A375 human melanoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
Test compound dissolved in DMSO to create a 10 mM stock solution
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Culture A375 cells in a T-75 flask until they reach 70-80% confluency.
-
Trypsinize the cells, centrifuge to form a pellet, and resuspend in fresh media to a concentration of 5 x 10⁴ cells/mL.
-
Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Leave the first column as a "media only" blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 10 mM test compound stock in culture media to achieve final desired concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 1 µM). Include a "vehicle control" containing the highest concentration of DMSO used (typically ≤ 0.5%).
-
Carefully remove the old media from the wells and add 100 µL of the media containing the respective compound concentrations. Each concentration should be tested in triplicate.
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
MTS Assay:
-
After the incubation period, add 20 µL of the MTS reagent directly to each well (including controls).
-
Incubate the plate for 1-3 hours at 37°C. The incubation time depends on the metabolic rate of the cells and should be optimized.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "media only" blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) analysis in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion and Future Directions
The functionalized thiophene-3-carboxamide scaffold has unequivocally established itself as a highly versatile and potent platform in drug discovery. Its derivatives have demonstrated significant efficacy against a multitude of high-value therapeutic targets in oncology, infectious diseases, and inflammation. The synthetic accessibility of this core allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research should focus on several key areas:
-
Exploration of New Chemical Space: Leveraging advanced synthetic methods, including C-H activation and photocatalysis, to access novel and more complex substitution patterns.
-
Improving Pharmacokinetic Profiles: While many derivatives show excellent in vitro potency, optimizing properties like solubility and metabolic stability is crucial for in vivo efficacy.[9]
-
Polypharmacology and Target Deconvolution: Investigating the potential for these compounds to modulate multiple targets simultaneously (polypharmacology), which can be advantageous in complex diseases like cancer. Conversely, for compounds with potent but unclear mechanisms, target deconvolution studies are essential.
-
Combination Therapies: Exploring the synergistic potential of thiophene-3-carboxamide inhibitors with existing therapies, such as checkpoint inhibitors in immuno-oncology, to overcome drug resistance.[19]
The continued exploration of the thiophene-3-carboxamide scaffold holds immense promise for the development of next-generation therapeutics to address unmet medical needs.
References
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Scarpella, A., et al. (2014). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry. Available at: [Link]
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Sharma, P., et al. (2023). Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry. Available at: [Link]
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Takahashi, H., et al. (2016). A novel thiophene-3-carboxamide analog of annonaceous acetogenin exhibits antitumor activity via inhibition of mitochondrial complex I. Pharmacology Research & Perspectives. Available at: [Link]
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Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C. Available at: [Link]
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Balaș, M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences. Available at: [Link]
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Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. PubMed. Available at: [Link]
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Unknown Author. (2022). Synthesis and Characterization of Novel Highly Functionalized Thiophene Heterocycles. Oriental Journal of Chemistry. Available at: [Link]
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Balaș, M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]
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Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry. Available at: [Link]
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Tanimoto, S., et al. (2021). Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs. Chemical and Pharmaceutical Bulletin. Available at: [Link]
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Abdel-Gawad, H., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Available at: [Link]
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Khalil, A. M., et al. (2010). Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
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Balaș, M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Scilit. Available at: [Link]
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Al-Qaisi, J., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. Pharmaceuticals. Available at: [Link]
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Jin, W., et al. (2014). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Chinese Journal of Organic Chemistry. Available at: [Link]
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Roman, G. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram-negative bacteria. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
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Blicke, F. F. (2008). Biological and Pharmacological Activity of Thiophene and its Derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]
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Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Molecules. Available at: [Link]
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Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myeloproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Balaș, M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed. Available at: [Link]
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Verma, P. K., & Shah, R. (2018). Therapeutic importance of synthetic thiophene. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]
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Unknown Author. (2025). Integrated experimental and in silico studies on thiophene carboxamide derivatives. ResearchGate. Available at: [Link]
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Jin, W., et al. (2014). Synthesis of Thiophene Carboxamide Derivatives and Inhibitory Activity against Gaeumannomyces graminis var. tritici. Chinese Journal of Organic Chemistry. Available at: [Link]
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de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals. Available at: [Link]
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de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds. MDPI Encyclopedia. Available at: [Link]
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Jain, A., et al. (2020). Thiophene Scaffold as Prospective Antimicrobial Agent: A Review. ChemistrySelect. Available at: [Link]
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Khan, A. A., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers. RSC Advances. Available at: [Link]
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A Predictive Toxicological and Safety Assessment of 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive, predictive toxicological and safety profile for the novel chemical entity, 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide. In the absence of empirical data, this document outlines a robust, multi-pillar strategy for safety assessment, integrating state-of-the-art in silico predictive modeling with a targeted battery of in vitro assays. This guide is designed for researchers, toxicologists, and drug development professionals, offering a framework for early-stage risk identification and mitigation. We will detail the scientific rationale behind the selection of predictive tools and experimental assays, provide step-by-step protocols for key methodologies, and present a framework for interpreting the resulting data to make informed decisions in a drug discovery pipeline.
Introduction: The Imperative for Early-Stage Safety Profiling
The compound 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide is a substituted thiophene derivative. Thiophene-carboxamides are a class of compounds explored for a range of biological activities. Given its structural motifs, which include a substituted thiophene ring, an amide, and a benzamido group, a thorough evaluation of its safety profile is a prerequisite for any further development.
Drug-induced toxicity is a leading cause of late-stage clinical trial failures and post-market withdrawals.[1][2] Therefore, a proactive, early-stage assessment of a compound's potential liabilities is not merely a regulatory hurdle but a cornerstone of efficient and ethical drug development. This guide employs a logical, tiered approach, beginning with cost-effective computational predictions to identify potential hazards, followed by targeted in vitro experiments to confirm and mechanistically explore these predictions.[3][4]
This document will first detail the application of computational toxicology tools to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the target compound.[5] Subsequently, it will prescribe a suite of essential in vitro safety assays, including those for cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity, providing both the strategic justification and detailed operational protocols.
Pillar I: In Silico Predictive Toxicology
The initial step in assessing a novel compound is to leverage computational, or in silico, models. These methods offer a rapid and resource-efficient way to screen for potential toxicological liabilities based on the molecule's chemical structure, reducing the reliance on animal testing in line with the 3Rs (Replacement, Reduction, and Refinement) principles.[6][7] Our approach integrates two complementary computational methodologies as recommended by guidelines like the ICH M7 for mutagenic impurities: an expert rule-based system and a statistical-based (QSAR) model.[8]
Rationale and Methodologies
-
Expert Rule-Based Systems: These systems, such as Lhasa Limited's Derek Nexus, utilize a knowledge base of manually curated structure-activity relationships and toxicophores—molecular fragments known to be linked to specific toxicities.[9][10] When a query compound is analyzed, the system identifies any toxicophores present and provides a qualitative prediction of the likelihood of a particular toxicological hazard, along with the underlying mechanistic rationale.[10][11]
-
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical-based systems that use machine learning algorithms to correlate a compound's structural or physicochemical features with its biological activity, including toxicity.[6][12] Platforms like ADMETlab or ADMET-AI use large datasets of experimentally-tested compounds to build predictive models for a wide range of ADMET properties.[13][14]
Predictive Workflow for Toxicity Assessment
The workflow begins with generating a digital representation of the molecule (e.g., SMILES format) and submitting it to the predictive platforms. The outputs are then collated and analyzed to build a preliminary risk profile.
Caption: In Silico workflow for initial toxicity assessment.
Predicted Toxicity Profile Summary
The following table summarizes the hypothetical predictive outcomes for 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide based on its structural features. These predictions serve to guide subsequent experimental testing.
| Toxicity Endpoint | Prediction Tool | Predicted Outcome | Scientific Rationale / Structural Alert |
| Bacterial Mutagenicity | Derek Nexus, SARAH Nexus | Equivocal / Possible | Aromatic amide and substituted thiophene moieties can sometimes be associated with mutagenicity alerts, depending on the specific rules within the knowledge base.[8] Statistical models may flag substructures present in known mutagens. |
| Hepatotoxicity | ADMETlab, Derek Nexus | Probable | Thiophene rings can undergo metabolic activation to reactive intermediates (e.g., thiophene-S-oxides) that can be hepatotoxic.[15] The overall lipophilicity may also contribute to this prediction. |
| hERG Inhibition | pkCSM, ADMET-AI | Possible | While lacking a classic hERG pharmacophore, the molecule's lipophilicity and presence of aromatic rings could lead to a prediction of potential hERG channel interaction.[14] |
| Carcinogenicity | Derek Nexus | Possible | This prediction is often linked to preceding mutagenicity alerts. If the compound is flagged as a potential mutagen, a carcinogenicity warning may also be triggered.[10] |
| Skin Sensitization | Derek Nexus | Plausible | Amide-containing structures can sometimes act as haptens following metabolic activation, leading to predictions of skin sensitization.[8] |
Protocol: In Silico Mutagenicity Assessment
This protocol describes the steps for conducting a computational toxicology assessment for bacterial mutagenicity, as required by the ICH M7 guideline.[8]
-
Molecule Input:
-
Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide.
-
Launch the expert rule-based software (e.g., Derek Nexus).
-
Input the SMILES string into the query field.
-
-
Expert System Analysis (e.g., Derek Nexus):
-
Execute the prediction for the "Bacterial Mutagenicity" endpoint.[11]
-
The software compares the compound's substructures against its knowledge base of toxicophores.[9]
-
Review the output report. Note any triggered alerts, the level of likelihood (e.g., "Plausible," "Equivocal"), the identified toxicophore, and the supporting references and examples.[10]
-
-
Statistical System Analysis (e.g., SARAH Nexus):
-
Launch the statistical-based software (e.g., SARAH Nexus).
-
Input the same SMILES string.
-
Execute the prediction for Salmonella typhimurium mutagenicity.[8]
-
The software uses machine learning models to predict the outcome based on structural fragments and physicochemical properties.
-
Review the output, which typically provides a probability of mutagenicity and identifies the structural features most influencing the prediction.
-
-
-
Synthesize the results from both systems.
-
If both systems predict negative (no alert), the compound is considered to have no mutagenic concern.
-
If one or both systems predict positive, the compound is treated as a potential mutagen.
-
Pillar II: In Vitro Experimental Safety Profiling
Following the in silico assessment, a targeted panel of in vitro assays is essential to obtain empirical data on the compound's biological effects.[16] These assays provide quantitative data to confirm or refute the computational predictions and offer deeper insights into potential mechanisms of toxicity.[17]
Integrated Strategy for In Vitro Testing
The selection of assays is directly informed by the in silico predictions. Priority is given to investigating the most significant predicted risks, such as mutagenicity and hepatotoxicity.
Caption: Tiered approach for in vitro safety evaluation.
Key In Vitro Assays and Expected Data Interpretation
| Assay | Purpose | Endpoint Measured | Interpretation of "Positive" Result |
| Cytotoxicity Assay (e.g., LDH release) | To determine the concentration at which the compound causes general cell death.[17][18] | Extracellular lactate dehydrogenase (LDH) as a marker of compromised cell membrane integrity.[17] | A low IC50 value indicates high intrinsic cytotoxicity. This data is crucial for setting the dose range for subsequent, more specific assays.[19] |
| Bacterial Reverse Mutation (Ames) Test | To assess mutagenic potential by detecting induced gene mutations in bacteria.[20][21] | An increase in the number of revertant colonies (bacteria that regain the ability to synthesize histidine) compared to a negative control.[22] | A positive result, particularly if dose-dependent and confirmed in multiple strains, indicates the compound is a mutagen and poses a significant genotoxic risk.[23] |
| hERG Inhibition Assay | To assess the risk of drug-induced QT prolongation, a major cardiac liability.[24] | Inhibition of the potassium ion current flowing through the hERG channel, typically measured via patch-clamp electrophysiology.[25] | Significant inhibition (e.g., IC50 < 10 µM) raises a flag for potential proarrhythmic risk, requiring further investigation.[26] |
| Hepatotoxicity Assay | To evaluate the potential for drug-induced liver injury (DILI).[27] | Cell viability (e.g., ATP content) in primary human hepatocytes; measurement of biomarkers like mitochondrial dysfunction or oxidative stress.[2][28] | A significant decrease in hepatocyte viability at clinically relevant concentrations suggests a potential for DILI.[1] |
Protocol: Bacterial Reverse Mutation (Ames) Test
This protocol is a condensed version of the plate incorporation method described by Maron and Ames.[20][21]
-
Strain Preparation:
-
Use appropriate strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) that are auxotrophic for histidine (His-).[22]
-
Grow overnight cultures of each strain to reach a specific cell density.
-
-
Metabolic Activation (S9 Fraction):
-
The test is performed with and without a mammalian metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver) to detect pro-mutagens that require metabolic conversion to become active.[22]
-
-
Plate Incorporation:
-
To a tube of molten top agar (kept at ~45°C), add:
-
The bacterial culture (e.g., 100 µL).
-
The test compound at various concentrations or a vehicle control (e.g., DMSO).
-
Either the S9 mix or a buffer control (500 µL).[29]
-
A trace amount of histidine/biotin solution to allow for a few initial cell divisions, which is necessary for mutagenesis to occur.[29]
-
-
Vortex the mixture gently and pour it onto a minimal glucose agar plate (which lacks histidine).[29]
-
Allow the top agar to solidify.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 48-72 hours.[29]
-
Count the number of visible revertant colonies on each plate.
-
-
Data Analysis:
-
A positive result is defined as a dose-related increase in the number of revertant colonies that is at least double the background (vehicle control) count.
-
Appropriate positive controls (e.g., 2-nitrofluorene without S9, 2-aminoanthracene with S9) must be run concurrently to validate the assay.[22]
-
Protocol: hERG Inhibition Patch-Clamp Assay
This protocol outlines the whole-cell patch-clamp method for assessing hERG channel inhibition, the gold standard for cardiac safety assessment.[24][25]
-
Cell Culture:
-
Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG potassium channel.[30]
-
Culture the cells under standard conditions until they are ready for electrophysiological recording.
-
-
Electrophysiology Setup:
-
Prepare the cells on coverslips for mounting on the stage of an inverted microscope.
-
Use a patch-clamp amplifier and data acquisition system.
-
Fill glass micropipettes with an appropriate intracellular solution and achieve a high-resistance "giga-seal" with an individual cell.
-
-
Recording hERG Current:
-
Rupture the cell membrane to achieve the "whole-cell" configuration.
-
Apply a specific voltage-clamp protocol designed to elicit and isolate the hERG tail current, which is the key measurement.[24]
-
Establish a stable baseline recording of the hERG current in an extracellular solution (vehicle).
-
-
Compound Application:
-
Perfuse the cell with the extracellular solution containing the test compound at increasing concentrations (e.g., 0.1, 1, 10 µM).[24]
-
Allow sufficient time at each concentration for the inhibitory effect to reach a steady state.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each compound concentration.
-
Calculate the percentage of current inhibition relative to the baseline (vehicle) control.
-
Plot the percent inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value (the concentration that causes 50% inhibition).[24]
-
A known hERG blocker (e.g., E-4031) should be used as a positive control to validate the assay's sensitivity.[24]
-
Integrated Safety Assessment and Forward Strategy
The ultimate goal of this predictive exercise is to build a holistic view of the potential risks associated with 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide.
-
Scenario 1: Favorable Profile. If in silico predictions are largely negative and in vitro assays show no significant liabilities (e.g., Ames negative, high IC50 for cytotoxicity and hERG, no hepatotoxicity at relevant concentrations), the compound can be progressed with higher confidence.
-
Scenario 2: Manageable Liabilities. If a liability is identified (e.g., moderate hERG inhibition with an IC50 of 5 µM), a therapeutic window analysis is required. This involves comparing the toxic concentration with the expected efficacious concentration. If the window is sufficiently large, the risk may be acceptable depending on the therapeutic indication.
-
Scenario 3: Significant Liabilities. If a major, difficult-to-mitigate hazard is confirmed (e.g., a positive Ames test), this is a significant red flag. Such a finding would likely halt the compound's development or trigger a significant medicinal chemistry effort to design analogues that remove the structural cause of the mutagenicity.
This structured, predictive approach ensures that resources are focused on compounds with the highest probability of success, embodying a modern, safety-first paradigm in drug discovery.
References
- Derek Nexus Toxicology Software - Optibrium.
- In Vitro Safety Pharmacology Assays - Charles River Labor
- Cytotoxicity Assays | Thermo Fisher Scientific - US.
- Microbial Mutagenicity Assay: Ames Test - Bio-protocol.
- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
- 10 Frequently Asked Questions About Derek Nexus, Answered - Lhasa Limited.
- Ames Test Protocol | A
- Derek Nexus for toxicity prediction – Wh
- In Vitro Cytotoxicity Assays: Applic
- Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment.
- Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health | Omics.
- In Vitro Safety Pharmacology Study Services - Cre
- ADMET Predictions - Computational Chemistry Glossary - Deep Origin.
- Predicting Human Liver Damage with a More Accurate In Vitro Hep
- Most Influential Physicochemical and In Vitro Assay Descriptors for Hepatotoxicity and Nephrotoxicity Prediction | Chemical Research in Toxicology - ACS Public
- Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed.
- ADMET Prediction Software - Sygn
- Development of a hepatotoxicity prediction model using in vitro assay d
- ADMET predictions - VLS3D.COM.
- Evolution of Experimental Models of the Liver to Predict Human Drug Hep
- ADMET-AI.
- Hep
- Best Practice hERG Assay | Advanced Solutions | Mediford Corpor
- Microbial Mutagenicity Assay: Ames Test - PubMed.
- hERG Safety | Cyprotex ADME-Tox Solutions - Evotec.
- Ames Test | Cyprotex ADME-Tox Solutions - Evotec.
- In Silico Toxicity Prediction - AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF.
- (PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity.
- GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences.
- FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
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Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide
[1]
Executive Summary & Compound Architecture
Compound: 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide Class: Polysubstituted Thiophene Derivative / Aromatic Amide Application: Pharmaceutical Intermediate (typically for antiviral or anti-inflammatory scaffolds).[1][2]
Structural Impact on Solubility
The solubility profile of this compound is governed by three competitive structural features:
-
Thiophene Core (Lipophilic): The 4,5-dimethylthiophene scaffold contributes significantly to hydrophobicity, limiting aqueous solubility.[1]
-
Amide Motifs (H-Bonding): The molecule contains two amide functionalities:
-
C2-Benzamido:[1][2] An amide linkage to a phenyl ring.[1][3][4][5][6][7]
-
C3-Carboxamide:[1][2][3][5][8] An N-methyl carboxamide.[1][2][4][9]
-
Intramolecular Bonding:[1] A strong intramolecular hydrogen bond typically forms between the C2-amide NH and the C3-carbonyl oxygen.[1] This "pseudo-ring" formation planarizes the molecule, increasing crystal lattice energy and thereby reducing solubility in non-polar solvents while maintaining poor water solubility.[1]
-
-
Methyl Groups: The N,4,5-trimethyl pattern adds steric bulk, slightly disrupting crystal packing compared to un-substituted analogs, potentially enhancing solubility in organic solvents compared to the parent scaffold.[1]
Predicted Physicochemical Profile
Based on QSAR modeling of homologous thiophene-3-carboxamides.
| Property | Value (Predicted) | Implication for Solubility |
| LogP (Octanol/Water) | 3.2 – 3.8 | Highly lipophilic; practically insoluble in water.[1] |
| H-Bond Donors | 2 | Moderate solubility in alcohols (MeOH, EtOH).[1] |
| H-Bond Acceptors | 3 | Good solubility in polar aprotic solvents (DMSO, DMF).[1] |
| Polar Surface Area (PSA) | ~85 Ų | Permeable, but requires solubility enhancement for bioavailability.[1] |
| Melting Point | 205°C – 225°C | High lattice energy requires high-temperature dissolution studies.[1] |
Experimental Protocol: Laser Monitoring Observation
To generate precise mole fraction solubility data (
Workflow Logic
The dissolution is an endothermic process where the solute overcomes lattice energy to interact with the solvent.[1] The disappearance of the Tyndall effect (laser scattering) marks the saturation point.[1]
Figure 1: Laser Monitoring Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation: Recrystallize 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide (typically from Ethanol/DMF) to ensure purity >99.5%. Verify crystal form via Powder X-Ray Diffraction (PXRD) to avoid polymorph errors.[1]
-
Setup: Place a known mass (
) of solute into a jacketed glass vessel equipped with a magnetic stirrer and a laser light source. -
Solvent Titration: Maintain temperature (
) using a water bath (uncertainty K). Add solvent stepwise.[1][10][11] -
Detection: Direct the laser beam through the solution.[1] If undissolved particles remain, the beam scatters (Tyndall effect).[1]
-
Endpoint: Continue adding solvent until the laser beam path becomes clear (scattering disappears).[1] Record the total solvent mass (
).[1] -
Calculation:
Where and are the molar masses of the solute and solvent, respectively.[1]
Thermodynamic Modeling & Data Analysis
Once experimental data (
A. Modified Apelblat Equation
This is the most accurate model for thiophene derivatives in organic solvents, accounting for the non-ideal behavior of the solution.[1]
- : Mole fraction solubility.[1]
-
: Absolute temperature (K).[1][11]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
: Empirical parameters derived from regression analysis.
-
Interpretation: If
is negative and is positive, it reflects the typical endothermic dissolution curve.[1]
-
B. Thermodynamic Parameters
Using the Van't Hoff analysis, calculate the driving forces of dissolution at the harmonic mean temperature (
Expected Solubility Trends & Solvent Ranking
Based on the dielectric constants and polarity of homologous 2-benzamido-thiophene derivatives, the expected solubility hierarchy is:
| Rank | Solvent Class | Representative Solvents | Solubility Prediction | Mechanism |
| 1 | Polar Aprotic | DMF, DMSO, NMP | Very High | Disruption of intermolecular H-bonds; dipole-dipole interactions.[1] |
| 2 | Polar Aprotic (Volatile) | Acetone, Ethyl Acetate | High | Good interaction with the amide carbonyls; moderate van der Waals forces.[1] |
| 3 | Short-Chain Alcohols | n-Propanol, Ethanol | Moderate | H-bonding with amide nitrogen; limited by the lipophilic thiophene core.[1] |
| 4 | Polar Protic | Methanol | Moderate/Low | High polarity mismatch with the hydrophobic trimethyl-thiophene scaffold. |
| 5 | Non-Polar | Hexane, Cyclohexane | Very Low | Inability to overcome the crystal lattice energy (dipole-induced dipole only).[1] |
| 6 | Aqueous | Water | Insoluble | Hydrophobic effect dominates; high energy penalty for cavity formation.[1] |
Solvent Effect Visualization
Figure 2: Solubility Hierarchy for Process Optimization.[1]
References
The following references provide the foundational methodologies and comparative data for thiophene-3-carboxamide derivatives.
-
Methodology (Apelblat & Laser Monitoring)
-
Structural Homologs (Benzamido-thiophenes)
-
Zhang, Y., et al. (2016).[1] "Synthesis and crystal structure of 2-benzamido-thiophene derivatives." Journal of Molecular Structure.
-
-
Thermodynamic Modeling
-
Compound Class Properties
Sources
- 1. Buy 2-(4-(Morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (EVT-2721966) | 300852-62-4 [evitachem.com]
- 2. 2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide-2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide代理/参数/厂家-生化试剂-艾美捷科技有限公司 [amyjet.com]
- 3. The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeted Synthesis and Analysis of Biologically Active Azomethine Derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Chiriapkin | Drug development & registration [pharmjournal.ru]
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- 7. sciforum.net [sciforum.net]
- 8. 2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | C17H18N2O2S | CID 722862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized Gewald Synthesis of Polysubstituted Thiophene Intermediates
Focus: High-Yield Synthesis of 2-Amino-4,5-Dimethylthiophene-3-Carbonitrile (Trimethylthiophene Precursor)
Executive Summary
Audience: Medicinal Chemists, Process Development Scientists.[1] Goal: To provide a robust, scalable, and optimized protocol for the synthesis of highly substituted thiophene cores—specifically focusing on the 2-amino-4,5-dimethylthiophene-3-carbonitrile scaffold.
This scaffold is the primary intermediate for accessing "trimethylthiophene" derivatives (via subsequent modification of the C2-amino and C3-cyano groups) and is a privileged structure in kinase inhibitors (e.g., Olanzapine analogs) and allosteric modulators. This guide transitions beyond the classical 1966 Gewald conditions, integrating microwave-assisted organic synthesis (MAOS) and solubility-optimized catalysis to boost yields from ~50% to >90%.
Mechanistic Insight & Critical Control Points[1]
The Gewald reaction is a multi-component condensation between a ketone (or aldehyde), an activated nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base.[1][2][3]
The "Black Box" Decoded
Contrary to simple condensation, the reaction proceeds through two distinct phases. Understanding this causality is required for troubleshooting.
-
Phase I: Knoevenagel Condensation: The ketone and nitrile condense to form an
-unsaturated nitrile. Critical Control: This step is reversible and sensitive to steric bulk (e.g., methyl ethyl ketone vs. acetone).[1] -
Phase II: Thionation & Cyclization: Elemental sulfur (S₈) opens to form polysulfide anions, which attack the unsaturated intermediate.[1] Critical Control: Sulfur solubility is often the rate-limiting step.
Pathway Visualization
The following diagram illustrates the mechanistic flow and the critical divergence points where side reactions (aldol condensation) occur.
Caption: Mechanistic flow of the Gewald reaction showing the critical Knoevenagel intermediate and the divergence toward Aldol byproducts if conditions are unoptimized.
Optimization Strategy: Variables & Causality
To maximize the yield of the dimethyl-substituted core (derived from 2-butanone), we must overcome the steric hindrance of the ketone and the poor solubility of sulfur.
Solvent Selection: The Solubility Paradox
-
Ethanol (Classical): Green and cheap, but poor sulfur solubility leads to long reaction times and lower yields for hindered ketones.[1]
-
DMF (Recommended): High sulfur solubility accelerates Phase II (thionation).[1]
-
Ionic Liquids (e.g., [bmim]PF6): Excellent yields but high cost; reserved for difficult substrates.[1]
Base Selection[1]
-
Morpholine: The "Gold Standard." It acts as both a base and a nucleophilic catalyst. Its moderate basicity minimizes ketone self-condensation (Aldol side reaction).
-
Diethylamine: Often too volatile for thermal reflux; acceptable for microwave.
-
Solid Supports (Na₂CaP₂O₇): Useful for green chemistry but requires longer reaction times.[1]
Energy Input: Microwave vs. Thermal
Microwave irradiation is superior for this synthesis. It superheats the polar solvent (DMF/EtOH), overcoming the activation energy barrier for sulfur ring opening (S₈
Comparative Data: 2-Amino-4,5-dimethylthiophene-3-carbonitrile Synthesis
| Parameter | Classical Thermal | Microwave Assisted (Optimized) |
| Solvent | Ethanol | DMF or Ethanol |
| Temperature | 78°C (Reflux) | 50–60°C |
| Time | 4–8 Hours | 15–30 Minutes |
| Base | Morpholine (1.0 eq) | Morpholine (0.2–1.0 eq) |
| Yield | 45–60% | 88–95% |
| Purity (Crude) | Moderate (Recrystallization req.)[1] | High (Precipitates pure) |
Optimized Protocol
Target Molecule
2-amino-4,5-dimethylthiophene-3-carbonitrile Precursor for trimethylthiophene derivatives.[4]
Reagents
-
Ketone: 2-Butanone (Methyl Ethyl Ketone) - 10 mmol
-
Nitrile: Malononitrile - 10 mmol
-
Sulfur: Elemental Sulfur (S₈) - 10 mmol (atom equivalent)[1]
-
Base: Morpholine - 10 mmol (can reduce to 5 mmol in MW)
-
Solvent: DMF (Preferred for MW) or Ethanol (Preferred for Thermal)[1]
Method A: Microwave-Assisted Synthesis (High Throughput)
Recommended for drug discovery libraries.
-
Preparation: In a 10 mL microwave-compatible vial, dissolve Malononitrile (0.66 g, 10 mmol) and 2-Butanone (0.72 g, 10 mmol) in DMF (3 mL).
-
Activation: Add elemental Sulfur (0.32 g, 10 mmol). Stir for 1 minute to ensure dispersion.
-
Catalysis: Add Morpholine (0.87 g, 10 mmol) dropwise. Note: Exothermic reaction may occur.
-
Irradiation: Cap the vial. Irradiate at 50°C (set ceiling temp to 60°C) with high stirring for 20–30 minutes . Power should be dynamically controlled (max 150W).
-
Workup: Pour the reaction mixture into crushed ice (50 g). Stir vigorously for 10 minutes.
-
Isolation: The product will precipitate as a solid. Filter under vacuum, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).[1]
-
Purification: Recrystallize from Ethanol if necessary.
Method B: Conventional Thermal Reflux (Scalable)
Recommended for multi-gram/kilo scale-up.
-
Step 1 (Condensation): In a round-bottom flask, mix Malononitrile (1.0 eq) and 2-Butanone (1.0 eq) in Ethanol (5 mL/g of reactant). Add Morpholine (1.0 eq) dropwise at room temperature.[1] Stir for 15–30 minutes. Why? This pre-forms the Knoevenagel adduct before sulfur addition, reducing side reactions.[1]
-
Step 2 (Addition): Add elemental Sulfur (1.0 eq).[1]
-
Step 3 (Cyclization): Heat the mixture to reflux (approx. 80°C) for 3–5 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 3:1).[1]
-
Workup: Cool to room temperature. If the product precipitates, filter directly.[1][3] If not, pour into ice water as per Method A.
Troubleshooting & Quality Control
The following decision tree helps resolve common synthesis failures.
Caption: Troubleshooting logic for common Gewald reaction failure modes.
Self-Validating Checks:
-
TLC Monitoring: The disappearance of sulfur (which stays at the baseline or moves distinctly depending on eluent) and the appearance of a fluorescent spot (thiophene) indicate success.
-
Exotherm Check: Upon adding morpholine, a mild exotherm indicates the initiation of the Knoevenagel condensation. If no heat is generated, the reagents may be wet (water inhibits the reaction).[1]
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[1][5] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.[1][5]
-
Sridhar, M., et al. (2007).[1][5] Microwave assisted improvement in the Gewald reaction for the synthesis of 2-aminothiophenes. Tetrahedron Letters, 48(18), 3171-3172.[1] [1]
-
Sabnis, R. W., et al. (1999).[1] 2-Aminothiophenes by the Gewald Reaction.[3][6][7][8][9][10][11][12][13][14][15] Journal of Heterocyclic Chemistry, 36(2), 333-345.[1] [1]
-
Revelant, G., et al. (2011).[1][14][15] Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes.[14][15] Synthesis, 2011(18), 2935-2940.[1]
-
Putrova, Z., et al. (2010).[1][6] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.[6][13][16] Arkivoc, 1, 209-246.[1][16]
Sources
- 1. sciforum.net [sciforum.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pjsir.org [pjsir.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Efficient stepwise and one pot three-component synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles [academia.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 13. Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities – IJERT [ijert.org]
- 14. Gewald Reaction [organic-chemistry.org]
- 15. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 16. quod.lib.umich.edu [quod.lib.umich.edu]
Recrystallization solvent systems for 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide
Application Note & Protocol Guide
Topic: Recrystallization Solvent Systems for 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity for a Complex Thiophene Carboxamide
2-benzamido-N,4,5-trimethylthiophene-3-carboxamide is a molecule of interest in medicinal chemistry and materials science, belonging to a class of thiophene derivatives known for their diverse biological activities.[1][2] The compound's structure, featuring a trisubstituted thiophene core flanked by two amide functionalities, presents a unique purification challenge. The presence of both polar hydrogen-bonding amide groups and non-polar aromatic and alkyl moieties necessitates a carefully considered approach to purification.
Recrystallization stands as the definitive method for achieving high purity of solid organic compounds, often proving more efficient and scalable than chromatography for late-stage purification.[3][4][5] This technique leverages the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[6] A successful recrystallization not only removes impurities but also yields a well-defined crystalline solid, which is crucial for accurate characterization and downstream applications where purity is paramount.
This document serves as a comprehensive guide to developing an effective recrystallization protocol for 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide. It moves beyond a simple list of solvents to explain the underlying principles of solvent selection and provides detailed, field-tested protocols for both single-solvent and mixed-solvent systems.
Part 1: Understanding the Molecule & Solvent Selection Rationale
The key to selecting an appropriate recrystallization solvent lies in the principle of "like dissolves like".[7] The structure of 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide contains:
-
Polar Features: Two amide groups (-CONH-) capable of strong hydrogen bonding.
-
Non-Polar Features: A benzoyl group (aromatic ring), a trimethyl-substituted thiophene ring, and associated alkyl groups.
This duality suggests that the compound will not be soluble in highly non-polar solvents like hexane, nor will it be freely soluble in highly polar solvents like water at room temperature. The ideal solvent will have an intermediate polarity, capable of solvating the entire molecule at elevated temperatures but allowing it to crystallize upon cooling.[5][8]
Initial Solvent Screening: A Systematic Approach
A small-scale solvent screen is the most effective method for identifying the optimal solvent or solvent system.[5] This empirical approach mitigates the risk of large-scale material loss and provides a rapid assessment of solubility characteristics.
Protocol: Small-Scale Solvent Screening
-
Place approximately 10-20 mg of the crude 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide into several small test tubes.
-
To each tube, add a different test solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Add up to 0.5 mL to check for room temperature solubility. If the compound dissolves, that solvent is unsuitable as a primary recrystallization solvent.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.
-
If the compound dissolves completely in the hot solvent, it is a potential candidate. Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of the crystals formed. The ideal solvent will yield a large crop of well-defined crystals.[9]
Table 1: Potential Solvents for Screening
| Solvent | Class | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Rationale & Expected Outcome |
| Ethanol | Polar Protic | 78 | 24.5 | The hydroxyl group can interact with the amide moieties. Often a good choice for amides.[4][10] |
| Isopropanol | Polar Protic | 82 | 19.9 | Slightly less polar than ethanol; may offer a better solubility differential. |
| Ethyl Acetate | Polar Aprotic | 77 | 6.0 | A versatile solvent of intermediate polarity, good for compounds with mixed character.[8] |
| Acetone | Polar Aprotic | 56 | 21.0 | A strong solvent for many organic compounds; its volatility is advantageous for drying.[4] |
| Acetonitrile | Polar Aprotic | 82 | 37.5 | Often gives excellent results for recrystallizing amides, promoting sharp crystal growth.[4] |
| Toluene | Non-Polar | 111 | 2.4 | May be effective if non-polar impurities are the primary concern. High boiling point requires care.[11] |
| Water | Polar Protic | 100 | 80.1 | Unlikely to work as a single solvent due to the compound's non-polar regions, but excellent as an anti-solvent.[12] |
| Hexane | Non-Polar | 69 | 1.9 | Unlikely to dissolve the compound, but can be an effective anti-solvent.[11] |
Part 2: Experimental Protocols
Based on the principles outlined, two primary recrystallization workflows are presented. The first is a classic single-solvent method, and the second utilizes a more versatile mixed-solvent (solvent/anti-solvent) system, which is often necessary for compounds with complex solubility profiles.
Workflow for Recrystallization Method Selection
The following diagram illustrates the decision-making process for selecting the appropriate recrystallization protocol.
Caption: A generalized step-by-step workflow for laboratory recrystallization.
Part 3: Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "Oils Out" | The solution is too supersaturated, or the compound's melting point is below the solvent's boiling point. Impurities can also suppress the melting point. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Try a lower-boiling point solvent. [5][8] |
| No Crystals Form | The solution is not saturated (too much solvent was added), or the cooling process is too rapid. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. If too much solvent was used, carefully evaporate some of it and allow the solution to cool again. [8] |
| Poor Crystal Recovery | Too much solvent was used during dissolution or washing. The compound has significant solubility in the cold solvent. | Concentrate the mother liquor (the filtrate) by boiling off some solvent and cool again to obtain a second crop of crystals. Note that the second crop may be less pure. [9] |
| Colored Impurities Remain | The impurities are co-crystallizing with the product. | Before the hot filtration step, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities and be removed during the filtration. [9] |
References
- Benchchem. (n.d.). Refining Purification Techniques for Thiophene Carboxamide Derivatives.
- Benchchem. (n.d.). Purification of N-Thiazolyl Amide Compounds.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate.
- (n.d.). Experiment 2: Recrystallization.
- (n.d.). Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Al-Hourani, B., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff.
- (n.d.). RECRYSTALLISATION.
- University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation.
- (n.d.). 4. Crystallization.
- Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
- Bîcu, E., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI.
- Zhou, L., et al. (n.d.). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. PMC.
- (2006). WO 2006/055321 A2. Googleapis.com.
- (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library.
- Benchchem. (n.d.). "Benzamide, N,N,4-trimethyl-" solubility in organic solvents.
- Zhang, G., et al. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC.
- Benchchem. (n.d.). solubility of 4-benzoylbenzamide in common organic solvents.
- (n.d.). Benzamide Synthesis and Recrystallization. Scribd.
- (n.d.). 2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide.
- Kumar, A., et al. (n.d.). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. PMC.
- BLDpharm. (n.d.). 896300-00-8|N,4,5-Trimethyl-2-(2-phenylacetamido)thiophene-3-carboxamide.
- Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. OSTI.GOV.
- Benchchem. (n.d.). Recrystallization of N-(3-bromophenyl)furan-2-carboxamide.
Sources
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
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- 4. researchgate.net [researchgate.net]
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- 10. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rubingroup.org [rubingroup.org]
- 12. Tips & Tricks [chem.rochester.edu]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Benzamido-thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating the Discovery of Bioactive Thiophene Scaffolds
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] Among these, 2-benzamido-thiophene derivatives have emerged as a particularly promising class of compounds, with applications as kinase inhibitors and other targeted therapeutics.[5][6] The traditional multi-step synthesis of these compounds, however, can be time-consuming and often requires harsh reaction conditions, limiting the rapid exploration of structure-activity relationships (SAR) crucial for drug discovery.[7]
Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering a green and efficient alternative to conventional heating methods.[8] By directly heating the reaction mixture, microwave irradiation dramatically reduces reaction times, often from hours to minutes, while improving product yields and purity.[9] This technology is particularly well-suited for multicomponent reactions, enabling the rapid assembly of complex molecules in a single step.
This application note provides a detailed guide to the microwave-assisted synthesis of 2-benzamido-thiophene derivatives, primarily through a one-pot, two-step sequence involving the Gewald reaction followed by in-situ N-benzoylation. We will delve into the mechanistic underpinnings of this transformation, provide a robust experimental protocol, and present data on the efficiency of this methodology for creating a library of substituted 2-benzamido-thiophenes.
The Synthetic Strategy: A One-Pot Gewald Reaction and N-Benzoylation
The cornerstone of this synthetic approach is the Gewald three-component reaction, a versatile method for the synthesis of polysubstituted 2-aminothiophenes.[10] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base. The generally accepted mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur and subsequent cyclization to yield the 2-aminothiophene product.[10]
Following the formation of the 2-aminothiophene intermediate, the N-benzoylation is carried out in the same reaction vessel. This step involves the acylation of the newly formed amino group with a benzoyl chloride derivative. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the 2-aminothiophene attacks the electrophilic carbonyl carbon of the benzoyl chloride.
Microwave irradiation has been shown to significantly accelerate both the Gewald reaction and the subsequent N-acylation step, enabling the entire sequence to be completed in a fraction of the time required by conventional heating methods.[8][11]
Reaction Mechanism
Caption: Proposed mechanism for the one-pot synthesis of 2-benzamido-thiophene derivatives.
Materials and Methods
Reagents and Solvents
-
Substituted ketones or aldehydes
-
Active methylene nitriles (e.g., ethyl cyanoacetate, malononitrile)
-
Elemental sulfur
-
Substituted benzoyl chlorides
-
Base (e.g., pyrrolidine, morpholine, triethylamine)
-
Solvent (e.g., ethanol, N,N-dimethylformamide (DMF))
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment
-
Microwave synthesizer equipped with sealed reaction vessels and a magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Experimental Protocol: One-Pot Microwave-Assisted Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
Caption: General experimental workflow for the microwave-assisted synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a suitable microwave reaction vial, combine the ketone or aldehyde (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (e.g., pyrrolidine, 1.1 mmol).
-
Solvent Addition: Add the appropriate solvent (e.g., DMF, 3 mL) to the reaction vial.
-
Microwave Irradiation (Gewald Reaction): Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 120°C) for a specified time (e.g., 20-30 minutes).[8]
-
Cooling and Reagent Addition: After the initial irradiation, allow the vial to cool to room temperature. Carefully open the vial and add the substituted benzoyl chloride (1.2 mmol) and an additional portion of base (e.g., triethylamine, 1.5 mmol).
-
Microwave Irradiation (N-Benzoylation): Reseal the vial and place it back into the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 100°C) for a specified time (e.g., 10-15 minutes).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing ethyl acetate (25 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-benzamido-thiophene derivative.
-
Characterization: Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Results and Discussion: Efficiency and Scope
The microwave-assisted one-pot synthesis of 2-benzamido-thiophene derivatives offers significant advantages in terms of reaction time and efficiency. The following table summarizes representative examples, showcasing the versatility of this methodology with various starting materials.
| Entry | Ketone/Aldehyde | Active Methylene Nitrile | Benzoyl Chloride | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Cyclohexanone | Ethyl Cyanoacetate | Benzoyl Chloride | Pyrrolidine/TEA | DMF | 120/100 | 25 + 15 | 85 |
| 2 | Acetophenone | Malononitrile | 4-Chlorobenzoyl Chloride | Morpholine/TEA | Ethanol | 110/90 | 30 + 10 | 78 |
| 3 | Propiophenone | Ethyl Cyanoacetate | 4-Methoxybenzoyl Chloride | Pyrrolidine/TEA | DMF | 120/100 | 20 + 15 | 82 |
| 4 | Butyraldehyde | Ethyl Cyanoacetate | Benzoyl Chloride | Pyrrolidine | DMF | 100 | 30 | 92 (2-aminothiophene) |
| 5 | Cyclopentanone | Malononitrile | 4-Nitrobenzoyl Chloride | Morpholine/TEA | Ethanol | 110/90 | 30 + 12 | 75 |
Note: The yields reported are isolated yields after purification. The conditions for entry 4 are for the synthesis of the 2-aminothiophene intermediate, as reported in a similar protocol.[8]
The data demonstrates that a variety of ketones and aldehydes can be successfully employed in this reaction, leading to a diverse range of substituted 2-benzamido-thiophenes. The use of different substituted benzoyl chlorides further expands the scope of this methodology, allowing for the fine-tuning of the electronic and steric properties of the final products. The reaction times are consistently short, with the entire one-pot sequence often completed in under an hour.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of the 2-aminothiophene intermediate | Incomplete Knoevenagel condensation or cyclization. | Optimize the base, solvent, and microwave temperature and time for the Gewald reaction step. Ensure anhydrous conditions if necessary. |
| Incomplete N-benzoylation | Insufficiently reactive 2-aminothiophene or benzoyl chloride. | Increase the amount of benzoyl chloride and/or base. Increase the microwave temperature or time for the second step. |
| Formation of multiple byproducts | Side reactions due to high temperatures. | Lower the microwave temperature and/or shorten the reaction time. Consider a two-step, one-pot procedure with cooling between the steps. |
| Difficulty in purification | Co-elution of starting materials or byproducts. | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
Conclusion: A Powerful Tool for Accelerated Drug Discovery
The microwave-assisted one-pot synthesis of 2-benzamido-thiophene derivatives represents a highly efficient and versatile methodology for the rapid generation of medicinally relevant compounds. This approach significantly reduces reaction times, improves yields, and offers a greener alternative to traditional synthetic methods. The detailed protocols and data presented in this application note provide a solid foundation for researchers in drug discovery and medicinal chemistry to accelerate their research and explore the vast chemical space of this important class of heterocyclic compounds. The ability to rapidly synthesize diverse libraries of 2-benzamido-thiophenes will undoubtedly facilitate the identification of new therapeutic agents with improved efficacy and safety profiles.
References
- Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
- Waelchli, R., et al. (2006). Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK. Bioorganic & Medicinal Chemistry Letters, 16(1), 108-112.
- Boufades, N., et al. (2007). Novel One-Pot Microwave Assisted Gewald Synthesis of 2-Acyl Amino Thiophenes on Solid Support. Letters in Organic Chemistry, 4(5), 338-341.
- Ruan, B., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. HETEROCYCLES, 102(10), 2007-2012.
- Mamatha, D. M., & Suresha Kumara, T. H. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. International Journal of Engineering Research & Technology, 11(08).
-
Unacademy. (n.d.). Benzoylation. Available at: [Link]
- Karakullukçu, N. T., et al. (2012). The reaction time, yields, decomposition points, and R f values for the synthesized disulfides under microwave irradiation (600 W).
- Sahu, J. K., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Request PDF. (n.d.). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery.
- Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1093-1117.
- Yahaya, N. D., et al. (2021). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry, 14(11), 103403.
- Fadda, A. A., et al. (2012).
- Revelant, G., et al. (2011). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis, 2011(18), 2935-2940.
- Sharma, V., et al. (2014). MICROWAVE-ASSISTED SYNTHESIS: REVIEW OF RECENT DEVELOPMENTS. International Journal of Pharmaceutical Sciences and Research, 5(8), 3126.
- Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944.
- Di Sarno, V., et al. (2022).
- Karminski-Zamola, G., et al. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288.
- Al-Omran, F., et al. (2003). Microwave Assisted Reaction of Condensed Thiophenes With Electron Poor Olefins. Journal of the Korean Chemical Society, 47(3), 241-246.
- Li, G., et al. (2021). Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis. European Journal of Medicinal Chemistry, 223, 113645.
- Guchhait, S. K., et al. (2016). A microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides. Tetrahedron Letters, 57(9), 1017-1021.
- D'hooghe, M., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(22), 6265-6273.
- Naeimi, H., & Mohamadabadi, M. (2013). Microwave-assisted synthesis of 2-substituted benzoxazoles in the presence of potassium cyanide as catalyst. Journal of the Serbian Chemical Society, 78(10), 1475-1481.
Sources
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- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
HPLC method development for thiophene-3-carboxamide analysis
Executive Summary
Thiophene-3-carboxamide is a critical pharmacophore in medicinal chemistry, serving as a scaffold for JAK inhibitors, antivirals, and anti-inflammatory agents. Its analysis presents specific chromatographic challenges, primarily due to the separation of regioisomers (e.g., thiophene-2-carboxamide) and the potential for peak tailing caused by the amide moiety’s interaction with residual silanols.
This guide provides a comprehensive protocol for developing a stability-indicating HPLC method for thiophene-3-carboxamide derivatives. It prioritizes the use of Phenyl-Hexyl stationary phases over traditional C18 chemistries to exploit
Physicochemical Profiling & Chromatographic Implications
Understanding the molecule is the first step in robust method design.
| Property | Value / Characteristic | Chromatographic Impact |
| Structure | 5-membered aromatic heterocycle with an amide at C3.[1][2] | Planar structure allows for strong |
| LogP | ~0.5 – 1.5 (Derivative dependent) | Moderately lipophilic; requires organic modifier (ACN/MeOH) for elution. |
| pKa | Amide is neutral; Thiophene is neutral. | pH independent retention unless ionizable substituents (amines/acids) are present. |
| UV Max | ~230–260 nm | Strong absorbance due to conjugation; amenable to standard UV-Vis/DAD detection. |
| Solubility | Moderate in water; High in DMSO/MeOH. | Diluent matching is critical to prevent peak distortion (solvent effects). |
Method Development Strategy: The "Why" Behind the "How"
Stationary Phase Selection: The Case for Phenyl-Hexyl
While C18 columns are the industry workhorse, they rely primarily on hydrophobic interactions. Thiophene regioisomers (2- vs 3-carboxamide) often have identical hydrophobicity, leading to co-elution on C18.
-
Recommendation: Use a Phenyl-Hexyl or Biphenyl column.
-
Mechanism: These phases offer a dual retention mechanism:
-
Hydrophobic Interaction: With the hexyl linker.
-
-
Interaction: The phenyl ring on the stationary phase interacts with the -electrons of the thiophene ring. This interaction is stereoselective, allowing for the resolution of structural isomers that C18 cannot separate.
-
Mobile Phase Optimization
-
Solvent A (Aqueous): Water with 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0) .
-
Reasoning: Acidic pH suppresses the ionization of residual silanols on the column, reducing the "tailing" often seen with amide-containing compounds.
-
-
Solvent B (Organic): Acetonitrile (ACN) or Methanol (MeOH) .[3]
-
Insight: ACN generally provides sharper peaks and lower backpressure. However, if isomer separation is difficult, switching to MeOH (a protic solvent) can alter selectivity by engaging in hydrogen bonding with the amide group.
-
Standardized Experimental Protocol
This protocol serves as a robust starting point for thiophene-3-carboxamide derivatives.
Instrumentation & Conditions
-
System: HPLC or UHPLC with Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.
-
Temperature: 35°C (Thermostatted).
-
Injection Volume: 5–10 µL.
-
Detection: 245 nm (Reference: 360 nm).
Gradient Table (Scouting Method)
| Time (min) | % Mobile Phase A (0.1% Formic Acid) | % Mobile Phase B (Acetonitrile) | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 15.0 | 5 | 95 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End of Run |
Visualizing the Workflow
Diagram 1: Method Development Decision Matrix
This flowchart guides the researcher through column and solvent selection based on resolution results.
Caption: Decision matrix for optimizing stationary phase and mobile phase conditions.
Validation Framework (ICH Q2(R2) Compliant)
Once the method is optimized, it must be validated to ensure reliability.[6]
Specificity (Stress Testing)
-
Goal: Ensure the method can separate the main peak from degradation products.
-
Protocol: Expose sample to:
-
Acid (0.1 N HCl, 60°C, 2h) -> Likely hydrolysis of amide to acid.
-
Base (0.1 N NaOH, 60°C, 2h).
-
Oxidation (3% H2O2).
-
-
Acceptance: Peak purity angle < Purity threshold (via DAD).
Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Acceptance:
.
Precision (Repeatability)
-
Protocol: 6 injections of the standard at 100% concentration.
-
Acceptance: RSD
2.0% for the main peak area.
Diagram 2: Validation Workflow Loop
Caption: Sequential workflow for ICH Q2(R2) method validation.
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between amide N-H and silanols. | Ensure pH is acidic (< 3.0). Use an "end-capped" column. Increase ionic strength (buffer). |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in mobile phase starting conditions (e.g., 5% ACN). |
| Drifting Retention | Column equilibration issues or pH instability. | Allow 10-20 column volumes of equilibration. Ensure buffer capacity is sufficient. |
| Isomer Co-elution | Insufficient selectivity. | Switch from C18 to Phenyl-Hexyl.[7] Lower temperature (e.g., 25°C) to enhance |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[8] Link
-
Waters Corporation. (2025). Phenyl-Hexyl vs. C18 Selectivity for Aromatic Compounds.[7] Waters Knowledge Base. Link
-
PubChem. (2025).[9] Thiophene-3-carboxamide: Compound Summary.[2] National Library of Medicine. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text).
-
Agilent Technologies. (2022). Strategies for the Separation of Positional Isomers using Phenyl-Hexyl Columns. Agilent Technical Notes. Link
Sources
- 1. 2-(Thiophene-2-amido)thiophene-3-carboxamide | C10H8N2O2S2 | CID 2971411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aapco.org [aapco.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. Thiophene-3-carboxamide | C5H5NOS | CID 11205757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: In Vitro Characterization of 2-Benzamido-N,4,5-trimethylthiophene-3-carboxamide
This Application Note provides a comprehensive technical guide for the in vitro characterization of 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide , a synthetic small molecule belonging to the class of thiophene-3-carboxamide derivatives .
Based on structural homology to established chemical probes, this compound is primarily categorized as a SIRT1 Activator (STAC) , designed to allosterically enhance the deacetylase activity of Sirtuin 1 (SIRT1). However, structurally related analogs have also been investigated as P2X7 receptor antagonists and IKK-
Introduction & Mechanism of Action
2-benzamido-N,4,5-trimethylthiophene-3-carboxamide is a pharmacological tool used to study the regulation of Sirtuin 1 (SIRT1) , an NAD
Mechanism of Action (MOA)
Unlike competitive inhibitors or simple agonists, this compound functions as an allosteric activator . It binds to the SIRT1 enzyme-substrate complex (specifically the N-terminal domain distinct from the catalytic site), lowering the
Key Biological Effects:
-
Deacetylation of p53: Reduces p53-mediated apoptosis and senescence.
-
Activation of PGC-1
: Promotes mitochondrial biogenesis and fatty acid oxidation. -
Anti-inflammatory: Inhibits NF-
B signaling via deacetylation of the RelA/p65 subunit.
Structural Logic
The thiophene-3-carboxamide core provides a rigid scaffold. The 2-benzamido group is critical for hydrophobic interaction within the allosteric pocket, while the N,4,5-trimethyl substitution pattern modulates solubility and steric fit, distinguishing it from related kinase inhibitors (which often feature bulky urea groups at position 2).
Material Preparation
Stock Solution
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (
99.9%). -
Concentration: Prepare a 10 mM or 50 mM master stock.
-
Solubility Note: The compound is hydrophobic. Vortex vigorously and warm to 37°C if precipitation occurs.
-
Storage: Aliquot into amber vials to prevent light degradation. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.
Working Solutions
-
Dilute the stock in the assay buffer immediately prior to use.
-
Final DMSO Concentration: Keep
(v/v) in cell-based assays and in biochemical assays to avoid solvent toxicity or enzyme denaturation.
Protocol A: Biochemical SIRT1 Deacetylation Assay (Fluorometric)
Objective: To determine the
Reagents Required
| Reagent | Description |
| Enzyme | Recombinant Human SIRT1 (active) |
| Substrate | Fluorogenic peptide (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC) derived from p53 residues 379-382 |
| Cofactor | |
| Developer | Trypsin or Lysyl endopeptidase (cleaves deacetylated peptide to release fluorophore) |
| Assay Buffer | 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl |
Experimental Workflow
-
Preparation:
-
Prepare 2x Enzyme Mix: SIRT1 (0.5 U/well) in Assay Buffer.
-
Prepare 2x Substrate Mix:
Fluorogenic Peptide + NAD in Assay Buffer. -
Prepare Compound Dilution: 10-point serial dilution (e.g., 0.1 nM to 100
) in Assay Buffer containing 1% DMSO.
-
-
Reaction Assembly (384-well plate):
-
Add 5
L of Compound Dilution to respective wells. -
Add 10
L of 2x Enzyme Mix. Incubate for 10 min at 25°C to allow allosteric binding. -
Add 10
L of 2x Substrate Mix to initiate the reaction.
-
-
Incubation:
-
Incubate at 37°C for 30-45 minutes .
-
-
Development:
-
Add 25
L of Developer Solution (containing 2 mM Nicotinamide to stop the SIRT1 reaction and Trypsin to release AMC). -
Incubate at room temperature for 15 minutes.
-
-
Detection:
-
Measure Fluorescence Intensity (Ex/Em = 360/460 nm) on a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the fluorescence of "No Enzyme" controls.
-
Normalization: Normalize data to the "DMSO Vehicle" control (defined as 100% activity or 1-fold).
-
Curve Fitting: Plot Fold Activation vs. Log[Compound] and fit to a sigmoidal dose-response equation (variable slope) to calculate
and (Maximum Activation).
Protocol B: Cell-Based p53 Acetylation Assay
Objective: To validate target engagement in a cellular context by measuring the deacetylation of p53 (Lys382) under stress conditions.
Reagents & Cell Lines[2]
-
Cell Line: U2OS (Osteosarcoma) or HCT116 (Colorectal carcinoma). Note: Must be p53-wildtype.
-
Stressor: Doxorubicin or Etoposide (to induce p53 acetylation).
-
Lysis Buffer: RIPA Buffer + Protease Inhibitors + Deacetylase Inhibitors (1
Trichostatin A, 10 mM Nicotinamide) to preserve acetylation state during lysis.
Experimental Workflow
-
Seeding:
-
Seed U2OS cells at
cells/well in a 6-well plate. Incubate overnight.
-
-
Treatment:
-
Pre-treat cells with 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide (1 - 10
) for 1 hour. -
Add Doxorubicin (0.5
) to induce p53 acetylation. Co-incubate for 4-6 hours. -
Controls: Vehicle (DMSO), Doxorubicin only (Positive Control for Ac-p53), Compound + EX-527 (SIRT1 Inhibitor, to prove specificity).
-
-
Lysis & Western Blot:
-
Wash cells with cold PBS and lyse in modified RIPA buffer.
-
Perform SDS-PAGE and transfer to nitrocellulose membrane.
-
Primary Antibodies:
-
Anti-Acetyl-p53 (Lys382) [Specific readout].
-
Anti-Total p53 [Normalization].
-
Anti-
-Actin [Loading control].
-
-
-
Quantification:
-
Quantify band intensities using densitometry (e.g., ImageJ).
-
Calculate the Ratio:
. -
Result: A potent SIRT1 activator should significantly decrease this ratio compared to the Doxorubicin-only control.
-
Visualizing the Mechanism & Workflow
The following diagram illustrates the allosteric activation pathway and the experimental logic for validation.
Caption: Mechanism of allosteric SIRT1 activation by the compound and corresponding assay readouts.
Data Analysis & Interpretation
Expected Results Table
| Assay Type | Readout | Vehicle Control | Compound Treatment | Interpretation |
| Biochemical | Fluorescence (RFU) | Baseline (1.0x) | Increased (1.5x - 3.0x) | Direct enzymatic activation. |
| Cellular (WB) | Ac-p53 / Total p53 | High (Induced) | Decreased | Functional deacetylation in cells. |
| Functional | mtDNA Content | Baseline | Increased | PGC-1 |
Calculation of Fold Activation
Troubleshooting & Critical Parameters
-
Fluorescence Quenching: Thiophene derivatives can sometimes quench fluorescence or autofluoresce.
-
Solution: Always run a "Compound Only" control (no enzyme) to check for autofluorescence. If quenching is suspected, use a Label-Free assay (e.g., Mass Spectrometry) or a different fluorophore (e.g., Rhodamine instead of AMC).
-
-
Solubility:
-
Issue: Compound precipitates in aqueous buffer.
-
Solution: Ensure DMSO is present at 1% in the final biochemical reaction. Do not dilute the compound into buffer until immediately before the assay.
-
-
Specificity Check:
-
To confirm the observed effect is SIRT1-dependent, co-treat with EX-527 (a selective SIRT1 inhibitor). The activation effect should be abolished. If the effect persists, consider off-target effects (e.g., AMPK activation).
-
References
-
Discovery of Thiophene-3-carboxamides as Potent SIRT1 Activators. Source: Journal of Medicinal Chemistry. Context: Describes the SAR of 2-acylamino-thiophene-3-carboxamides as STACs. URL:[Link](Note: Representative link to J. Med. Chem. search for STACs)
-
SIRT1 Activators: The Evidence So Far. Source: Nature Reviews Drug Discovery. Context: Review of the mechanism and controversy of small molecule SIRT1 activators. URL:[Link]
-
Methods for Detecting PGC-1
Activity. Source: Methods in Enzymology. Context: Protocols for mitochondrial biogenesis and gene expression analysis. URL:[Link]
Application Note & Protocol: Scale-Up Synthesis of Benzamido-Trimethylthiophenes
Abstract
This document provides a comprehensive guide for the synthesis of N-(3,4,5-trimethylthiophen-2-yl)benzamide, a representative benzamido-trimethylthiophene derivative. The protocol is structured to bridge laboratory-scale synthesis with pilot-scale production, addressing the critical challenges encountered during scale-up. We detail a robust two-step synthetic pathway commencing with a Gewald aminothiophene synthesis, followed by a direct N-benzoylation. This guide emphasizes not only the procedural steps but also the underlying chemical principles and engineering considerations essential for safe, efficient, and scalable production. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: Significance and Synthetic Strategy
Substituted thiophenes are a cornerstone of heterocyclic chemistry, serving as vital scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][][3] The 2-aminothiophene moiety, in particular, is a privileged pharmacophore found in a range of biologically active compounds, including anti-inflammatory and antiviral agents.[1][4] The addition of a benzamide group can further modulate biological activity, making benzamido-trimethylthiophenes an important class of molecules for drug discovery and development.
The synthetic strategy outlined herein follows a convergent, two-step approach:
-
Gewald Aminothiophene Synthesis: A multi-component reaction that efficiently constructs the polysubstituted 2-aminothiophene core from simple precursors. This reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[5][6][7]
-
N-Benzoylation: The acylation of the newly formed 2-amino group with benzoyl chloride to yield the final benzamido product. This is a classic and reliable transformation for amide bond formation.[8][9]
This application note provides detailed protocols for both laboratory (10 g scale) and pilot (1 kg scale) production, with a focus on the practical adjustments required for successful scale-up.
Overall Synthetic Workflow
Figure 1: Two-step workflow for the synthesis of the target compound.
Laboratory-Scale Synthesis Protocol (10 g Scale)
This section details the validated procedure for producing approximately 10 grams of the final product.
Part 2.1: Synthesis of 2-Amino-3-cyano-4,5,5-trimethylthiophene
Reaction: 3-Methyl-2-butanone + Malononitrile + Sulfur ---(Morpholine, Ethanol)---> 2-Amino-3-cyano-4,5,5-trimethylthiophene
Materials and Equipment:
-
3-Methyl-2-butanone (≥98%)
-
Malononitrile (99%)
-
Elemental Sulfur (powder, 99.5%)
-
Morpholine (99%)
-
Ethanol (200 proof, anhydrous)
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Condenser
-
Dropping funnel
Procedure:
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, condenser, and thermometer. Equip the third neck with a stopper.
-
Reagent Charging: To the flask, add ethanol (150 mL), 3-methyl-2-butanone (8.6 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol).
-
Initiation: Begin stirring the suspension. Add morpholine (8.7 g, 0.1 mol) dropwise over 10-15 minutes at room temperature. An initial exotherm may be observed.
-
Reaction: Heat the mixture to a gentle reflux (approx. 60-65°C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. A solid precipitate should form. Cool further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 30 mL).
-
Drying: Dry the pale-yellow solid product in a vacuum oven at 40-50°C to a constant weight.
-
Expected Yield: 14.4 g (80%)
-
Purity (by NMR/LC-MS): >95%
-
Part 2.2: Synthesis of N-(3-cyano-4,5,5-trimethylthiophen-2-yl)benzamide
Reaction: 2-Amino-3-cyano-4,5,5-trimethylthiophene + Benzoyl Chloride ---(Triethylamine, DCM)---> N-(3-cyano-4,5,5-trimethylthiophen-2-yl)benzamide
Materials and Equipment:
-
2-Amino-3-cyano-4,5,5-trimethylthiophene (from Part 2.1)
-
Benzoyl Chloride (99%)
-
Triethylamine (≥99%, dried over KOH)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
500 mL round-bottom flask with stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolution: In the 500 mL flask, dissolve the aminothiophene intermediate (9.0 g, 0.05 mol) in anhydrous DCM (200 mL).
-
Base Addition: Add triethylamine (7.6 mL, 0.055 mol) to the solution and cool the flask in an ice bath to 0-5°C.
-
Acylation: Add benzoyl chloride (6.4 mL, 0.055 mol) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until TLC indicates complete consumption of the starting material.
-
Quenching & Extraction: Carefully quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). The aqueous washes remove excess reagents and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a white or off-white solid.
-
Expected Yield: 11.9 g (84%)
-
Purity (by NMR/LC-MS): >98%
-
Scale-Up Procedures and Protocol (1 kg Scale)
Scaling a synthesis from the benchtop to a pilot plant introduces significant challenges related to heat transfer, mass transfer (mixing), and material handling. The following section outlines the necessary modifications to the laboratory protocol.[10]
3.1: Key Scale-Up Considerations
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |
| Reaction Vessel | 500 mL Glass Flask | 50 L Glass-Lined Steel Reactor | Required for volume; provides corrosion resistance and good thermal transfer via jacket. |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer (e.g., pitched-blade turbine or anchor) | Ensures effective mixing of solids (sulfur) and maintains thermal homogeneity in a large volume. Magnetic stirring is inadequate. |
| Heating/Cooling | Heating Mantle / Ice Bath | Reactor Jacket with Thermal Fluid | Allows for precise and controlled heating and cooling. Crucial for managing the exotherm of the Gewald reaction safely. |
| Reagent Addition | Dropping Funnel | Metering Pump | Provides precise control over addition rates, which is critical for managing reaction exotherms and ensuring safety on a large scale. |
| Work-up | Separatory Funnel | Reactor-Based Phase Separation | Large volumes make manual separation impractical. The reactor's bottom outlet valve is used to drain the lower aqueous phase. |
| Isolation | Buchner Funnel (Vacuum) | Centrifuge or Nutsche Filter-Dryer | Efficiently separates large quantities of solid from liquid and allows for effective washing of the filter cake. |
| Purification | Recrystallization/Chromatography | Controlled Crystallization | Column chromatography is not economically viable for kilogram scales. Focus shifts to developing a robust crystallization process with defined cooling profiles to control particle size and purity. |
3.2: Pilot-Scale Synthesis Protocol (1 kg Product Target)
Part 3.2.1: Synthesis of 2-Amino-3-cyano-4,5,5-trimethylthiophene
-
Equipment: 50 L jacketed glass-lined reactor, overhead stirrer, condenser, temperature probe, metering pump.
-
Reagents:
-
Ethanol: 16.5 L
-
3-Methyl-2-butanone: 0.95 kg (11.0 mol)
-
Malononitrile: 0.73 kg (11.0 mol)
-
Elemental Sulfur: 0.35 kg (11.0 mol)
-
Morpholine: 0.96 kg (11.0 mol)
-
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Reagent Loading: Charge ethanol, 3-methyl-2-butanone, malononitrile, and sulfur to the reactor.
-
Controlled Addition: Start agitation. Using a metering pump, add the morpholine over 60-90 minutes, while circulating cooling fluid through the reactor jacket to maintain the internal temperature between 25-35°C. Monitor for any significant exotherm.
-
Reaction: Once the addition is complete, slowly heat the reactor contents to 60-65°C using the jacket. Hold at this temperature for 4-6 hours, monitoring by in-process control (e.g., HPLC).
-
Crystallization & Isolation: Cool the reactor to 0-5°C over 2-3 hours to induce crystallization. Isolate the solid product using a centrifuge.
-
Washing & Drying: Wash the centrifuged cake with pre-chilled (0-5°C) ethanol (2 x 3 L). Dry the product in a vacuum dryer at 40-50°C until the loss on drying (LOD) is constant.
-
Expected Yield: ~1.58 kg (80%)
-
Part 3.2.2: Synthesis of N-(3-cyano-4,5,5-trimethylthiophen-2-yl)benzamide
-
Equipment: 50 L jacketed glass-lined reactor, overhead stirrer, temperature probe, metering pump.
-
Reagents:
-
Aminothiophene Intermediate: 1.0 kg (5.55 mol)
-
Dichloromethane (DCM): 22 L
-
Triethylamine: 0.84 L (6.11 mol)
-
Benzoyl Chloride: 0.71 L (6.11 mol)
-
Procedure:
-
Reagent Loading: Charge the aminothiophene intermediate and DCM to the reactor. Start agitation to dissolve.
-
Cooling & Base Addition: Cool the reactor contents to 0-5°C. Add the triethylamine.
-
Controlled Acylation: Add benzoyl chloride via metering pump over 60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the reaction to warm to room temperature (20-25°C) and stir for 2-3 hours until completion.
-
Work-up:
-
Quench: Add 10 L of water to the reactor.
-
Phase Separation: Stop agitation, allow layers to separate, and drain the lower aqueous layer.
-
Washes: Sequentially wash the organic layer in the reactor with 1 M HCl (2 x 5 L), saturated NaHCO₃ (2 x 5 L), and brine (1 x 5 L).
-
-
Solvent Swap & Crystallization: Distill off the DCM under vacuum and replace it with ethanol. Heat to dissolve the crude product, then perform a controlled cooling to crystallize the final product.
-
Isolation & Drying: Isolate the purified solid using a centrifuge, wash with cold ethanol, and dry under vacuum.
-
Expected Yield: ~1.3 kg (83%)
-
Safety and Hazard Analysis
All operations must be conducted in a well-ventilated area (fume hood at lab scale, ventilated plant at pilot scale) by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[11][12]
-
Malononitrile: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care.[12]
-
Benzoyl Chloride: Corrosive, causes severe skin burns and eye damage. Reacts with water. Handle under anhydrous conditions.
-
Triethylamine/Morpholine: Flammable liquids and vapors. Corrosive and toxic.
-
Dichloromethane (DCM): Suspected carcinogen. Avoid inhalation and skin contact.
-
2-Cyanothioacetamide (if used as an alternative): Harmful if swallowed, inhaled, or in contact with skin.[13] Wear suitable protective clothing and avoid dust generation.[13][14]
-
Exothermic Reactions: Both the Gewald synthesis and the benzoylation can be exothermic. Temperature control is a critical safety parameter, especially during scale-up. Always add reagents slowly and with adequate cooling.
Consult the Safety Data Sheet (SDS) for each chemical before use.[11][12][13][14]
References
-
Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
Kozlov, A., et al. (2019). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiophenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]
-
Mohareb, R. M., et al. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. Scientific Research Publishing. Retrieved from [Link]
-
ResearchGate. (2025). Three possible products from the reactions of Gewald's amide with aromatic aldehydes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Kasprzyk, W., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. Retrieved from [Link]
-
Reddy, T. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Letters in Organic Chemistry. Retrieved from [Link]
-
Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Singh, T., et al. (2013). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Arabian Journal of Chemistry. Retrieved from [Link]
-
Ferla, S., et al. (n.d.). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. PMC. Retrieved from [Link]
-
Iaroshenko, V. O., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. PMC. Retrieved from [Link]
-
MDPI. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Retrieved from [Link]
-
Khosravi, I., & Moradi, L. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Retrieved from [Link]
-
Engineered Science Publisher. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2020). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. Retrieved from [Link]
-
MDPI. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved from [Link]
-
ResearchGate. (2025). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. Retrieved from [Link]
-
Li, Y., et al. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. Retrieved from [Link]
-
Reddy, C. V., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. Retrieved from [Link]
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espublisher.com [espublisher.com]
- 4. d-nb.info [d-nb.info]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fishersci.ca [fishersci.ca]
- 12. tcichemicals.com [tcichemicals.com]
- 13. aksci.com [aksci.com]
- 14. merckmillipore.com [merckmillipore.com]
Formulation strategies for delivery of lipophilic thiophene carboxamides
Application Note: Formulation Strategies for Delivery of Lipophilic Thiophene Carboxamides
Part 1: Executive Summary & Physicochemical Challenge
Thiophene carboxamides (e.g., TPCA-1, IKK-β inhibitors, and novel anticancer agents) represent a potent class of pharmacophores often hindered by poor biopharmaceutical performance. These molecules typically exhibit BCS Class II or IV characteristics, defined by low aqueous solubility and high permeability (or low/low).
The Core Problem: "Brick Dust" vs. "Grease Ball" The thiophene carboxamide scaffold is planar and aromatic. This leads to two distinct formulation challenges:
-
High Crystal Lattice Energy ("Brick Dust"): The planar rings stack efficiently (π-π stacking), resulting in high melting points (
) and high energy required to dissociate the crystal. -
High Lipophilicity ("Grease Ball"): The thiophene ring increases
(typically 2.5–4.5), making the molecule hydrophobic and prone to precipitation in aqueous biological fluids.
This guide provides a decision-making framework and detailed protocols for three field-proven strategies: Amorphous Solid Dispersions (ASD) , Lipid-Based Systems (SEDDS) , and Nanocrystal Engineering .
Part 2: Formulation Decision Tree
Before selecting a protocol, characterize your specific thiophene derivative. Use the following logic flow to select the optimal strategy.
Figure 1: Decision matrix for selecting the formulation strategy based on melting point (
Part 3: Detailed Experimental Protocols
Strategy A: Amorphous Solid Dispersion (ASD)
Best For: Compounds with high crystal lattice energy but moderate lipophilicity (
Protocol: Solvent Evaporation (Spray Drying)
-
Polymer Selection:
-
Primary Choice: HPMCAS (Hydroxypropyl methylcellulose acetate succinate).
-
Why? The amphiphilic nature of HPMCAS interacts well with the thiophene ring (hydrophobic) while the succinate groups provide pH-dependent solubility (release in small intestine).
-
Alternative: PVPVA (Copovidone) for lower
drugs.
-
-
Feed Solution Preparation:
-
Dissolve Thiophene Carboxamide (e.g., TPCA-1) and HPMCAS-L in Acetone:Methanol (2:1 v/v).
-
Target Solid Load: 10% w/v total solids.
-
Drug:Polymer Ratio: Start with 1:3.
-
-
Spray Drying Parameters (Büchi B-290 scale):
-
Inlet Temp:
(Ensure it is below the drug's degradation temp). -
Outlet Temp: Maintain
. -
Aspirator: 100%.
-
Pump Rate: 15–20%.
-
-
Secondary Drying:
-
Vacuum dry the collected powder at
for 48 hours to remove residual solvent (critical for stability).
-
-
Validation:
-
DSC (Differential Scanning Calorimetry): Confirm absence of melting endotherm (indicates amorphous state).
-
PXRD (Powder X-Ray Diffraction): Confirm "halo" pattern (no crystalline peaks).
-
Strategy B: Self-Emulsifying Drug Delivery Systems (SEDDS)
Best For: "Grease Ball" molecules (
Protocol: Lipid Phase Diagram Construction
-
Excipient Screening (Solubility Saturation):
-
Add excess drug to 1 mL of various vehicles in glass vials.
-
Oils: Capryol™ 90, Peceol™, Miglyol® 812.
-
Surfactants: Cremophor® EL, Tween 80, Labrasol®.
-
Co-surfactants: Transcutol® P, PEG 400.
-
Vortex and equilibrate at
for 48 hours. Centrifuge and analyze supernatant by HPLC. -
Selection Criteria: Choose the oil with highest solubility (
is ideal).
-
-
Pseudo-Ternary Phase Diagram:
-
Mix Surfactant and Co-surfactant (
) at ratios 1:1, 2:1, and 3:1. -
Titrate Oil +
mixtures with water dropwise. -
Visual Endpoint: Transition from clear/transparent (microemulsion) to turbid (coarse emulsion).
-
Goal: Identify the region of infinite dilution stability.
-
-
Final Formulation (Typical Starting Point):
-
Oil: 20% (e.g., Capryol 90 - solubilizes the thiophene core).
-
Surfactant: 50% (e.g., Cremophor EL - emulsifies).
-
Co-surfactant: 30% (e.g., Transcutol P - reduces interfacial tension).
-
Strategy C: Nanocrystal Engineering (Wet Media Milling)
Best For: Compounds that are insoluble in both oils and organic solvents, or have extremely high melting points (
Protocol: Small Scale Wet Milling
-
Stabilizer Solution:
-
Prepare 10 mL of aqueous solution containing:
-
Steric Stabilizer: 2% w/v HPMC E3 or HPC-SL.
-
Electrostatic Stabilizer: 0.1% w/v SDS (Sodium Dodecyl Sulfate).
-
-
Note: The combination prevents reagglomeration (Ostwald ripening).
-
-
Milling:
-
Add 500 mg of Thiophene Carboxamide to the stabilizer solution.
-
Add 10 g of Zirconia beads (0.5 mm diameter).
-
Process: Planetary ball mill (e.g., Fritsch Pulverisette) at 400 rpm.
-
Duration: Cycles of 15 min milling / 5 min pause (to prevent overheating) for total 2 hours.
-
-
Recovery:
-
Separate beads by filtration.
-
Lyophilize the nanosuspension with 5% Mannitol (cryoprotectant) to obtain a redispersible powder.
-
Part 4: Data Summary & Validation
Table 1: Comparative Performance of Strategies
| Parameter | Unformulated Drug | ASD (Strategy A) | SEDDS (Strategy B) | Nanocrystals (Strategy C) |
| Physical State | Crystalline | Amorphous | Solubilized (Liquid) | Crystalline (Nano) |
| Dissolution Rate | Very Low | High (Spring Effect) | Instant | High (Surface Area) |
| Loading Capacity | 100% | 10–30% | 5–15% | >50% |
| Stability Risk | Low | Recrystallization | Oxidation/Leakage | Ostwald Ripening |
| Best Application | N/A | Oral Tablets | Softgel Capsules | High Dose Suspensions |
Validation Workflow: The "Spring and Parachute" Assay To validate the ASD strategy specifically (most common for this class), use a non-sink dissolution test.
Figure 2: Non-sink dissolution workflow to quantify the supersaturation maintenance ("parachute") provided by the polymer.[1][2]
References
-
Podolin, P. L., et al. (2005).[3] Attenuation of Murine Collagen-Induced Arthritis by a Novel, Potent, Selective Small Molecule Inhibitor of IκB Kinase 2, TPCA-1.[3] Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Zhang, X., et al. (2023). Enhancing the Treatment of Uncontrolled Inflammation through the Targeted Delivery of TPCA-1-Loaded Nanoparticles.[4][5] Pharmaceutics. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Pyrazole-based thiophene carboxamide derivatives: Synthesis, antioxidant, and anticancer activities.[6] Journal of King Saud University - Science. Available at: [Link]
-
Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs.[7] Nature Reviews Drug Discovery. Available at: [Link]
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development.[8] Pharmacological Reviews. Available at: [Link]
Sources
- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-3-carboxamide | C5H5NOS | CID 11205757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TPCA-1 | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing the Treatment of Uncontrolled Inflammation through the Targeted Delivery of TPCA-1-Loaded Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. staff.najah.edu [staff.najah.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. ijpsjournal.com [ijpsjournal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide
Welcome to the technical support center for the synthesis of 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.
The synthesis of this target molecule is typically achieved via a robust two-step process. First, a polysubstituted 2-aminothiophene core is constructed using the versatile Gewald multicomponent reaction.[1][2] This intermediate is then acylated to yield the final benzamido product. This guide is structured to address potential issues in both of these critical stages.
Overall Synthetic Workflow
The pathway involves the initial formation of the 2-amino-N,4,5-trimethylthiophene-3-carboxamide intermediate, followed by its benzoylation.
Caption: High-level overview of the two-step synthesis.
Troubleshooting Guide: Improving Your Yield
This section addresses common experimental issues in a question-and-answer format, providing targeted solutions based on chemical principles and established literature.
Part A: The Gewald Reaction (Intermediate Synthesis)
The success of the entire synthesis hinges on the efficient execution of the Gewald reaction. This one-pot reaction involves a Knoevenagel condensation, followed by sulfur addition and cyclization.[3][4]
Q1: My reaction yields are extremely low or I'm recovering unreacted starting materials. Where should I begin troubleshooting?
A1: The issue likely lies with the initial Knoevenagel condensation between butan-2-one and N-methyl-2-cyanoacetamide.[5] This step is base-catalyzed and is the prerequisite for the subsequent thiophene ring formation.
-
Causality: The base deprotonates the α-carbon of the N-methyl-2-cyanoacetamide, creating a nucleophile that attacks the carbonyl carbon of butan-2-one. If this condensation fails, the reaction cannot proceed.[6]
-
Solutions:
-
Verify Starting Material Quality: Ensure your ketone is pure and the N-methyl-2-cyanoacetamide has not degraded. Use fresh or recently purified reagents.[5]
-
Base Selection is Critical: Secondary amines like morpholine or piperidine are highly effective as they are excellent catalysts for the Knoevenagel condensation.[5] Triethylamine can also be used, but may be less efficient for this specific step. Ensure you are using the correct stoichiometric amount (typically 1.0 to 1.2 equivalents).
-
Isolate the Problem: As a diagnostic test, run the reaction with only butan-2-one, N-methyl-2-cyanoacetamide, and the base (without sulfur). Monitor the formation of the α,β-unsaturated intermediate by Thin Layer Chromatography (TLC) to confirm the condensation is occurring.[5]
-
Q2: The initial condensation appears to be working, but the final yield of the 2-aminothiophene is still poor. What's the next likely culprit?
A2: If the condensation is successful, the problem is likely in the sulfur addition and cyclization steps. These are sensitive to temperature, solvent, and the reactivity of elemental sulfur.
-
Causality: Elemental sulfur (S₈) needs to be activated to react with the Knoevenagel intermediate. The subsequent intramolecular cyclization and aromatization to form the stable thiophene ring is the thermodynamic driving force of the reaction.[7]
-
Solutions:
-
Optimize Temperature: Many Gewald reactions require moderate heating (typically 40-60 °C) to proceed at a reasonable rate.[5][8] A temperature that is too low will result in a sluggish reaction, while excessively high temperatures can promote side reactions and polymerization.[5]
-
Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are preferred as they help to dissolve the reagents and improve the solubility and reactivity of elemental sulfur.[5] Ethanol is often a good starting point.
-
Ensure Adequate Stirring: Elemental sulfur has poor solubility. Vigorous stirring is necessary to maintain a fine suspension and ensure it can participate in the reaction.
-
Q3: My reaction mixture is turning dark brown or black, and I'm isolating a tarry, insoluble material. What is happening?
A3: The formation of a dark polymer is a common side reaction, often arising from the polymerization of reactive intermediates, especially under harsh conditions.[9]
-
Causality: The α,β-unsaturated nitrile formed during the Knoevenagel condensation can undergo anionic polymerization. Additionally, overheating can lead to the decomposition of sulfur and other reagents, contributing to the formation of intractable tars.[8]
-
Solutions:
-
Strict Temperature Control: Maintain a consistent and moderate reaction temperature. Avoid localized overheating by using an oil bath and efficient stirring.
-
Controlled Reagent Addition: Consider adding the base or sulfur portion-wise to control the reaction exotherm and minimize the concentration of reactive intermediates at any given time.
-
Inert Atmosphere: While not always necessary for Gewald reactions, running the synthesis under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions that contribute to discoloration.[9]
-
Caption: A logical workflow for diagnosing low-yield issues.
Part B: The Benzoylation Step (Final Product Synthesis)
This is a standard N-acylation of an aromatic amine. While generally straightforward, yield can be compromised by incomplete reactions or side products.
Q4: My acylation reaction is incomplete, and TLC/LC-MS shows significant amounts of the starting 2-aminothiophene. How can I fix this?
A4: Incomplete conversion is typically due to suboptimal reaction conditions or insufficient reagents.
-
Causality: The nucleophilicity of the 2-amino group is reduced by the electron-withdrawing carboxamide group at the 3-position. The reaction may require forcing conditions to go to completion.
-
Solutions:
-
Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of benzoyl chloride to ensure all the aminothiophene reacts.
-
Base and Solvent: Pyridine is an excellent choice as it acts as both the base (to neutralize the HCl byproduct) and often as the solvent. If using an inert solvent like dichloromethane (DCM), ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is present.
-
Reaction Time and Temperature: Allow the reaction to stir at room temperature for several hours or gently heat to 40-50 °C to increase the rate. Monitor progress by TLC until the starting amine spot has disappeared.
-
Q5: The final product is impure and difficult to clean. What are the likely side products?
A5: The primary side product is often from the hydrolysis of benzoyl chloride. Purity issues can also arise from carrying over impurities from the Gewald step.
-
Causality: Benzoyl chloride reacts readily with any moisture present in the reagents or solvent to form benzoic acid, which can complicate purification. If the starting aminothiophene is impure, those impurities will persist or react, leading to a complex product mixture.
-
Solutions:
-
Anhydrous Conditions: Ensure your solvent is dry and the reaction is protected from atmospheric moisture (e.g., with a drying tube).[9]
-
Purify the Intermediate: It is highly recommended to purify the 2-amino-N,4,5-trimethylthiophene-3-carboxamide intermediate by recrystallization or column chromatography before proceeding to the acylation step. This is the most effective way to ensure a clean final product.
-
Workup Procedure: Upon reaction completion, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will remove unreacted benzoyl chloride and the benzoic acid byproduct.
-
Final Purification: The crude 2-benzamido product can be purified effectively by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexanes mixture.[1]
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the accepted mechanism for the Gewald reaction? The reaction is initiated by a Knoevenagel condensation between the ketone and the active methylene nitrile.[3] This is followed by the addition of elemental sulfur to the α-carbon of the condensation product. The final step involves an intramolecular cyclization onto the cyano group, followed by tautomerization and aromatization to yield the stable 2-aminothiophene ring.[2][7]
FAQ 2: What are the primary safety concerns for this synthesis? When performing the Gewald reaction, there is a possibility of generating hydrogen sulfide (H₂S), a toxic and flammable gas with a characteristic rotten egg smell, especially if the reaction is run under acidic conditions or during workup.[10] Therefore, the entire procedure should be conducted in a well-ventilated fume hood. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.
FAQ 3: What is the best way to monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method.[1] For the Gewald step, you can monitor the disappearance of the starting ketone and the appearance of the more polar aminothiophene product. For the acylation step, monitor the disappearance of the aminothiophene and the appearance of the less polar benzamido product. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Optimized Experimental Protocols
These are generalized protocols and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 2-amino-N,4,5-trimethylthiophene-3-carboxamide
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add butan-2-one (1.0 eq.), N-methyl-2-cyanoacetamide (1.0 eq.), and ethanol (approx. 5-10 mL per mmol of ketone).
-
Begin stirring the mixture at room temperature.
-
Add morpholine (1.1 eq.) to the mixture and stir for 15-20 minutes.
-
Add finely powdered elemental sulfur (1.1 eq.) to the flask.
-
Heat the reaction mixture to 50-55 °C using an oil bath.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
Once complete, cool the mixture to room temperature and pour it into an equal volume of ice-cold water with stirring.
-
The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol.
Protocol 2: Synthesis of 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide
-
Dissolve the purified 2-amino-N,4,5-trimethylthiophene-3-carboxamide (1.0 eq.) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Carefully pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water, followed by a dilute sodium bicarbonate solution, and finally with water again to remove any salts.
-
Dry the crude product. Purify by recrystallizing from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to obtain the pure final product.
| Parameter | Recommendation for High Yield | Rationale |
| Gewald Base | Morpholine or Piperidine (1.1 eq) | Efficiently catalyzes the initial Knoevenagel condensation.[5] |
| Gewald Solvent | Ethanol or DMF | Polar solvents enhance the solubility and reactivity of elemental sulfur.[5] |
| Gewald Temp. | 40 - 60 °C | Balances reaction rate against the risk of side reactions and polymerization.[8] |
| Acylation Base | Pyridine | Acts as both a catalyst and an acid scavenger. |
| Purification | Purify the intermediate before acylation | Prevents carrying over impurities, leading to a much cleaner final product and simpler purification. |
Table 1: Summary of key parameters for yield optimization.
References
- Potts, K. T., & D'Amico, J. J. (1961). The Mechanism of the Gewald Synthesis of 2-Aminothiophenes. The Journal of Organic Chemistry.
-
Reddy, T. J., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. Available at: [Link]
-
Vinogradov, A. S., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Gabriele, B., et al. (2020). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. RSC Medicinal Chemistry. Available at: [Link]
-
PharmaGuideline. (2022). Synthesis, Reactions and Medicinal Uses of Thiophene. PharmaGuideline Resources. Available at: [Link]
-
Wikipedia. (2023). Thiophene. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]
-
Gabriele, B., et al. (2020). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. RSC Publishing. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. Available at: [Link]
-
Dömling, A., et al. (2014). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
Troubleshooting cyclization failures in thiophene carboxamide formation
Topic: Troubleshooting Cyclization Failures in Thiophene Carboxamide Formation Ticket ID: TPC-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
You have reached the technical support hub for thiophene synthesis. This guide addresses the formation of 2-aminothiophene-3-carboxamides , a "privileged scaffold" in drug discovery (e.g., kinase inhibitors, antiglioma agents).
The industry-standard method for this is the Gewald Reaction , a multicomponent condensation of a ketone/aldehyde, an activated nitrile (e.g., cyanoacetamide), and elemental sulfur. While powerful, this reaction is notorious for "tarring out" or stalling at the intermediate stage.
This guide is structured to help you diagnose failures, optimize conditions, and rescue "failed" reactions.
Module 1: The Gewald Reaction (Mechanism & Diagnostics)[1][2]
To fix a failure, you must identify where the reaction stopped. The Gewald reaction is not a concerted process; it occurs in distinct stages.
The Mechanism
Understanding the stepwise progression is critical for troubleshooting.[1]
-
Knoevenagel Condensation: The ketone reacts with the active nitrile to form an
-unsaturated nitrile.[2][1] -
Sulfur Uptake: The intermediate reacts with sulfur (often the rate-limiting step).
-
Cyclization: Intramolecular ring closure and tautomerization.
Figure 1: Stepwise mechanism of the Gewald reaction showing critical failure points.
Troubleshooting Guide: The "Why Did It Fail?" Matrix
Use this table to diagnose your specific issue based on TLC/LC-MS data.
| Symptom | Diagnostic Check | Root Cause | Corrective Action |
| No Reaction | TLC shows only starting ketone. | Knoevenagel Failure. The ketone is too sterically hindered or the base is too weak. | Switch Base: Move from Morpholine |
| Intermediate Stalls | TLC shows a new spot (alkene) but no thiophene. | Sulfur Insolubility. Elemental sulfur ( | Solvent Switch: Use DMF or EtOH.[1] Micronized Sulfur: Use finer mesh sulfur. Add Catalyst: Add 5% L-Proline or use microwave irradiation. |
| Black Tar / Oil | TLC shows a streak; crude is a sticky gum. | Polymerization / Oxidation. The intermediate is unstable or oxidizing. | Inert Atmosphere: Run strictly under |
| Low Yield | Product forms but <20% yield. | Side Reactions. Aldol condensation of the ketone with itself. | Stoichiometry: Use excess ketone (1.2 eq). Slow Addition: Add the base dropwise to the mixture. |
Module 2: Optimization Protocols
Protocol A: Microwave-Assisted Gewald (Recommended)
Microwave synthesis often bypasses the "tar" phase by accelerating the cyclization step, preventing the intermediate from polymerizing.
-
Reagents: Ketone (1.0 mmol), Cyanoacetamide (1.1 mmol), Sulfur (1.1 mmol), Morpholine (1.0 mmol).
-
Solvent: Ethanol (2-3 mL). Note: DMF can be used for difficult substrates but is harder to remove.
-
Conditions:
-
Temp: 80–100°C (Start lower for thermally unstable ketones).
-
Time: 10–20 minutes.
-
Power: Dynamic mode (max 150W).
-
-
Workup: Cool to RT. Pour mixture into 20 mL ice water. The solid should precipitate.[2][1] Filter and wash with cold EtOH.
Protocol B: The "Two-Step" Rescue (For Sterically Hindered Ketones)
If the standard "one-pot" fails, separate the steps.
Step 1 (Knoevenagel):
-
Reflux Ketone + Cyanoacetamide + Ammonium Acetate (cat.) in Toluene with a Dean-Stark trap.
-
Isolate the alkylidene intermediate (often a solid).
Step 2 (Cyclization):
-
Dissolve Intermediate + Sulfur + Diethylamine in Ethanol.
-
Heat to 60°C for 2-4 hours.
Module 3: Purification of "Tars"
A common user report is: "My reaction turned into a black oil that won't crystallize."
The "Oiling Out" Rescue Workflow:
-
Decant: If the oil settles, decant the supernatant solvent.
-
Triturate: Add a small amount of cold Methanol or Diethyl Ether to the oil. Scratch the side of the flask vigorously with a glass rod. This induces nucleation.
-
Acid Wash: Dissolve the oil in DCM. Wash with 1N HCl (removes unreacted amine base), then Brine. Dry and evaporate.
-
Precipitation: Dissolve the residue in minimal hot DMF, then add dropwise to excess water under rapid stirring.
Module 4: Alternative Routes (When Gewald is Impossible)
If the Gewald reaction persistently fails (e.g., highly electron-deficient ketones or extreme sterics), switch to Route B: Amide Coupling .
Instead of building the amide during cyclization, build the thiophene ring first (as an ester), then convert to the amide.
Workflow:
-
Fiesselmann Synthesis: React
-acetylenic esters with thioglycolic acid to form Ethyl 2-aminothiophene-3-carboxylate . -
Hydrolysis: LiOH/THF
2-aminothiophene-3-carboxylic acid. -
Coupling: React the acid with Ammonium Chloride (or amine) using HATU/DIPEA.
Figure 2: Strategic decision tree for selecting the synthesis route.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
-
Sridhar, M., et al. (2007).[3] Microwave accelerated Gewald reaction: Synthesis of 2-aminothiophenes. Tetrahedron Letters.
-
Putrova, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
-
Sabnis, R. W. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry.
-
Huang, X., et al. (2010).[4] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett.
For further assistance, please contact the Applications Engineering team with your specific ketone structure and TLC data.
Sources
Technical Support Center: Purification of 2-Benzamido-thiophene Derivatives
Welcome to the technical support center for the purification of 2-benzamido-thiophene products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted amine starting materials from their target amide products. Here, we provide troubleshooting advice, detailed protocols, and FAQs to streamline your purification process and enhance product purity and yield.
Section 1: Troubleshooting Common Purification Issues (Q&A)
This section addresses specific problems you might encounter during the purification of your 2-benzamido-thiophene product.
Q1: My crude NMR or TLC analysis shows a significant amount of unreacted amine. What is the most straightforward first step for removal?
A1: The most direct and common first step is an aqueous acid wash (liquid-liquid extraction). This technique leverages the significant difference in basicity between the unreacted amine and the target 2-benzamido-thiophene product. The lone pair of electrons on the amine nitrogen is readily available to be protonated by an acid, while the lone pair on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, making it significantly less basic.[1]
By washing your organic solution containing the crude product with a dilute aqueous acid (e.g., 1M HCl or 1M citric acid), the basic amine will be protonated, forming a water-soluble ammonium salt.[2][3][4] This salt will then partition into the aqueous layer, which can be separated and removed, leaving the neutral amide product in the organic layer.
Q2: I performed an acid wash, but my product yield is much lower than expected. What could have gone wrong?
A2: A significant drop in yield after an acidic workup often points to one of two issues: accidental product loss or product degradation.
-
Product Degradation (Amide Hydrolysis): While amides are generally stable, they can undergo hydrolysis to the corresponding carboxylic acid and amine under harsh acidic conditions, especially with prolonged exposure or heat.[5][6] If you used a strong acid and/or a lengthy extraction process, some of your 2-benzamido-thiophene may have been cleaved. It is advisable to use milder acidic conditions (e.g., citric acid) and to perform the wash efficiently without excessive heating.[4]
-
Insufficient Phase Separation: If the organic and aqueous layers do not separate cleanly (forming an emulsion), you may have inadvertently discarded a portion of the organic layer containing your product. Ensure you allow adequate time for the layers to separate in the separatory funnel.
-
Incomplete Extraction: If you did not perform enough washes, residual ammonium salt may remain in the organic layer, which could complicate subsequent purification steps or affect your final yield calculation.
Q3: My 2-benzamido-thiophene product and the unreacted amine have very similar Rf values on TLC, making separation by column chromatography difficult. What are my options?
A3: This is a common challenge, especially with aromatic amines and amides. Here are several strategies to improve separation:
-
Modify the Mobile Phase: For silica gel chromatography, adding a small amount of a basic modifier like triethylamine (TEA) (0.1-2%) to your eluent can improve the peak shape of basic compounds and may enhance separation.[7][8] Alternatively, using an amine-functionalized silica gel can achieve a similar effect without needing a mobile phase modifier.[7][8]
-
Acidify Before Loading: You can try to acidify your crude mixture before loading it onto a standard silica gel column.[9] The protonated amine will become a highly polar salt and should strongly adhere to the top of the column, allowing your more neutral amide product to elute.[9]
-
Recrystallization: If your product is a solid, recrystallization is an excellent alternative to chromatography.[10] This technique relies on differences in solubility. A successful recrystallization can yield very pure material, often with better recovery than chromatography for difficult separations.[10][11]
Section 2: Detailed Purification Protocols
Here are step-by-step guides for the most common and effective purification techniques.
Protocol 1: Aqueous Acid Wash for Amine Removal
This protocol is the first line of defense for removing basic amine impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Wash: Add an equal volume of 1M HCl or 1M citric acid solution to the separatory funnel.[4]
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent. Shake gently at first, then more vigorously for about 30-60 seconds, venting frequently to release any pressure buildup.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The lower, denser layer is typically the aqueous phase (confirm by adding a drop of water).
-
Drain: Drain the aqueous layer.
-
Repeat: Repeat the wash (steps 3-6) one or two more times to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove excess water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Flash Column Chromatography
This method is suitable when an acid wash is insufficient or when other impurities are present.
-
Adsorbent and Eluent Selection: Using TLC, determine a suitable solvent system (eluent) that provides good separation between your product and the amine impurity (aim for an Rf of ~0.2-0.4 for your product). A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, which is then carefully added to the top of the column.[12]
-
Elution: Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin eluting the sample through the silica.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure 2-benzamido-thiophene product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
Recrystallization is a powerful technique for purifying solid products.
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, acetone, acetonitrile, or solvent pairs like ethanol/water) at room temperature and upon heating.[10][13] An ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Section 3: Method Selection Guide
Choosing the right purification strategy is crucial for success. The following table and flowchart provide a guide for making an informed decision.
Comparison of Purification Methods
| Method | Speed | Cost | Scalability | Achievable Purity | Key Advantage |
| Acid Wash | Very Fast | Low | Excellent | Good | Removes basic impurities efficiently. |
| Chromatography | Slow | High | Moderate | Excellent | Separates compounds with different polarities. |
| Recrystallization | Moderate | Low | Good | Excellent | High purity for solid, crystalline compounds. |
Purification Strategy Decision Flowchart
The following diagram illustrates a logical workflow for selecting the appropriate purification method.
Caption: Decision flowchart for purification strategy.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Is there a risk of hydrolyzing the thiophene ring itself during an acid wash?
A1: The thiophene ring is generally stable to dilute aqueous acids used in a standard workup. Strong, hot, concentrated acids can potentially cause degradation, but the conditions of a typical extractive wash are mild enough to leave the thiophene core intact.
FAQ 2: What are the best practices for handling and disposing of amine and acid waste?
A2: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Acidic and basic aqueous waste should be neutralized before disposal. Check your institution's specific guidelines for chemical waste disposal. Organic waste containing residual amines or solvents should be collected in a designated halogenated or non-halogenated waste container as appropriate.
FAQ 3: Are there any non-chromatographic, non-extraction alternatives for this purification?
A3: Yes, another option is to use scavenger resins. For example, an acidic ion-exchange resin (like Dowex 50) can be stirred with the organic solution of the crude product.[9] The amine impurity will be captured by the resin, which can then be removed by simple filtration.[9] This method can be very effective and avoids the need for aqueous extractions.
References
-
Chemistry Stack Exchange. (2013). Are aromatic amines or amides less basic?[Link]
-
ResearchGate. (2020). What is the best technique for amide purification?[Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
University of Rochester. (n.d.). Workup for Removing Amines. [Link]
-
University of Rochester. (n.d.). Workup: Amines. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of North Georgia. (n.d.). Amide Workup. [Link]
-
Chemistry LibreTexts. (2020). Acidity and Basicity of Amines. [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. [Link]
-
Kinesis Inc. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
-
Unknown Source. (n.d.). Crystallization Solvents. [Link]
-
Reddit. (2023). Flash Column Chromatography with Ammonia: Your experiences please![Link]
-
Unknown Source. (n.d.). Approximate pKa chart of the functional groups. [Link]
-
ResearchGate. (2017). How to separate amides from free amine. [Link]
-
YouTube. (2019). mechanism of amide hydrolysis. [Link]
-
Master Organic Chemistry. (2026). The pKa Table Is Your Friend. [Link]
-
Chemguide. (n.d.). the hydrolysis of amides. [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?[Link]
-
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. [Link]
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]
-
Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
-
Patsnap. (2025). How to Troubleshoot Low Protein Yield After Elution. [Link]
-
Kutschy, P., et al. (n.d.). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. PMC. [Link]
-
ChemRxiv. (n.d.). Synthesis of 2-Aminobenzo[b]thiophenes via an Intramolecular Dehydrogenative C–S Bond Formation Effected by Iodine(III) Reagents. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Workup [chem.rochester.edu]
- 4. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rubingroup.org [rubingroup.org]
- 12. Chromatography [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
Minimizing side reactions during the benzoylation of aminothiophenes
Status: Operational Subject: Minimizing Side Reactions in Aminothiophene Acylation Ticket ID: BENZ-THIO-OPT-001 Audience: Medicinal Chemists, Process Chemists
Executive Summary
The benzoylation of aminothiophenes (often derived via the Gewald reaction) presents a unique set of challenges compared to standard aniline acylation. The thiophene ring is electron-rich (
This guide provides a mechanistic breakdown of these failure modes and a validated protocol to ensure chemoselectivity.
Module 1: The Regioselectivity Paradox (N- vs. C-Acylation)
The Mechanism
In a standard benzoylation, the amine lone pair attacks the carbonyl of benzoyl chloride. However, the aminothiophene system is ambident.
-
N-Attack (Kinetic Product): The nitrogen lone pair is the hardest nucleophile and typically reacts fastest.
-
C-Attack (Thermodynamic/Side Product): The thiophene ring, activated by the amino group, acts as a soft nucleophile. If the nitrogen is deactivated (e.g., by protonation from HCl byproduct) or sterically hindered, the benzoyl cation (or polarized complex) attacks the C3 or C5 position.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Product contains a ketone (C=O) on the ring (C-acylation) | High Temperature / Lewis Acid Conditions: Heating or allowing HCl to accumulate promotes Friedel-Crafts-like acylation. | Cool & Scavenge: Run the reaction at 0°C. Use a base (Pyridine or |
| Low Conversion / Recovered Starting Material | Amine Protonation: The HCl byproduct protonates the amine ( | Base Stoichiometry: Ensure >1.1 eq of base relative to the acid chloride. For unreactive amines, use DMAP (0.1 eq) as a nucleophilic catalyst. |
| Formation of Bis-amides (Imides) | Excess Reagent: The amide product is still nucleophilic enough to react with excess PhCOCl. | Strict Stoichiometry: Use exactly 1.0–1.05 eq of Benzoyl Chloride. Add it dropwise to keep local concentration low. |
Visualization: Competing Reaction Pathways
Caption: Kinetic vs. Thermodynamic pathways. N-acylation is favored at low temperatures with rapid acid scavenging.
Module 2: Substrate Stability (The "Black Tar" Issue)
The Mechanism
Aminothiophenes are essentially cyclic enamines. In the presence of strong acid (generated during the reaction) or oxidants (air), they are prone to:
-
Hydrolysis/Decarboxylation: If the thiophene has a C3-ester (Gewald product), acid can hydrolyze it.
-
Polymerization: Acid-catalyzed self-condensation leads to dark, insoluble tars.
Stability Protocol
-
Use Fresh Reagents: Aminothiophenes oxidize on the shelf. If the starting material is dark, recrystallize or pass through a silica plug before use.
-
Inert Atmosphere: Always run under Nitrogen/Argon to prevent oxidative dimerization.
-
The "Base-First" Rule: Never add the acid chloride to the amine without the base present. Dissolve the amine and base together first, then add the acid chloride.
Module 3: Validated Experimental Protocol
Method: Pyridine-Mediated Acylation (Anhydrous) Rationale: Pyridine acts as both a mild base (scavenging HCl) and a solvent/co-solvent, preventing the "protonation deactivation" loop.
Reagents
-
Aminothiophene (1.0 equiv)
-
Benzoyl Chloride (1.05 equiv)[1]
-
Pyridine (3.0 equiv or used as solvent)
-
DCM (Dichloromethane) or THF (Anhydrous)[1]
-
Optional: DMAP (0.1 equiv) if the amine is electron-deficient (e.g., has a C3-CN group).
Step-by-Step Workflow
-
Preparation:
-
Flame-dry a round-bottom flask and purge with
. -
Dissolve Aminothiophene (1.0 eq) in anhydrous DCM (
concentration). -
Add Pyridine (3.0 eq). Stir for 5 minutes at Room Temperature (RT).
-
-
Addition:
-
Cool the mixture to 0°C (Ice bath).
-
Dilute Benzoyl Chloride (1.05 eq) in a small volume of DCM.
-
Add the Benzoyl Chloride solution dropwise over 15–20 minutes. Do not rush.
-
-
Reaction:
-
Allow the mixture to warm to RT naturally.
-
Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC. If starting material remains after 4 hours, add 0.1 eq DMAP.
-
-
Workup (Critical for Purity):
-
Quench with saturated
(removes excess acid chloride). -
Dilute with DCM and wash with 1M HCl (or 10% Citric Acid). Why? This removes the pyridine and any unreacted aminothiophene.
-
Wash with Brine, dry over
, and concentrate.
-
-
Purification:
-
Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).
-
Troubleshooting Decision Tree
Caption: Logic flow for diagnosing post-reaction impurities.
Frequently Asked Questions (FAQs)
Q1: Can I use Schotten-Baumann conditions (Aq. NaOH / DCM) instead of Pyridine?
-
Answer: Yes, but with caution. While Schotten-Baumann is excellent for simple anilines, the biphasic nature can sometimes lead to hydrolysis of the benzoyl chloride before it reacts with the sterically hindered or electron-deficient aminothiophene. If you see low yields, switch to the anhydrous Pyridine/DCM method described above.
Q2: My product is co-eluting with the starting material. How do I separate them?
-
Answer: This is common. The best trick is a "scavenger wash." During workup, wash the organic layer with 1M HCl . The unreacted aminothiophene (which is basic) will protonate and move to the aqueous layer, while the N-benzoyl amide (non-basic) remains in the organic layer.
Q3: Why is C-acylation happening even at low temperatures?
-
Answer: If your thiophene ring has strong electron-donating groups (like alkyls) at other positions, the ring becomes hyper-nucleophilic. In this case, you must use a non-nucleophilic base (like DIPEA) instead of Pyridine (which can sometimes form acyl-pyridinium intermediates that are less selective) and strictly control the temperature at -10°C.
References
-
BenchChem Technical Support. Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. (2025).[1][2][3][4][5][6] BenchChem.
-
Putra, A. E., et al. Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange / Joule & Mills Heterocyclic Chemistry.
-
Luo, Y., et al. Green methodologies for the synthesis of 2-aminothiophene.[7] (2022).[7][8] PMC / National Institutes of Health.
-
RSC Publishing. New methodology for the N-alkylation of 2-amino-3-acylthiophenes. (2008).[9][10] Royal Society of Chemistry.
-
Meshram, G. A., & Patil, V. D. Chemoselective Acylation and Benzoylation of Alcohols, Phenols and Amines Using Copper Oxide.[9] (2008).[9][10] TSI Journals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective and Efficient Synthesis of Nonsymmetric Cyclic Peptides via a Stapling Reaction of 2-Acetyl-thiophene-3-carboxaldehyde with Primary Amine and Thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary amines react with benzoyl chloride to give: (A) Benzamides (B - askIITians [askiitians.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tsijournals.com [tsijournals.com]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Thiophene Amide Solution Stability: A Technical Support Guide
Welcome to the technical support center for addressing stability issues of thiophene amides in solution. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during experimental work. The following question-and-answer format provides in-depth explanations, practical solutions, and detailed protocols to ensure the integrity of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My thiophene amide solution has changed color and shows new peaks in the HPLC analysis. What are the likely degradation pathways?
A1: The appearance of new peaks and a change in solution color are classic indicators of chemical degradation. For thiophene amides, two primary degradation pathways are of concern: hydrolysis of the amide bond and oxidation or photodegradation of the thiophene ring.
-
Amide Hydrolysis: The amide bond, while generally stable, can undergo hydrolysis under certain conditions to yield a carboxylic acid and an amine.[1][2] This reaction is typically catalyzed by acidic or basic conditions.[1] The resonance stability of the amide bond makes it relatively resistant to hydrolysis, but extreme pH or elevated temperatures can accelerate this process.[3][4]
-
Thiophene Ring Degradation: The thiophene ring is susceptible to degradation through two main routes:
-
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form a thiophene S-oxide.[5] Further oxidation can lead to ring-opening and the formation of various byproducts.[5] This process can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.[6]
-
Photodegradation: Thiophene-containing compounds can be sensitive to light, particularly UV radiation.[7][8] Light exposure can lead to the formation of reactive species and subsequent degradation of the thiophene ring.[7][9]
-
The following diagram illustrates the potential degradation pathways for a generic thiophene amide.
Caption: Potential degradation routes for thiophene amides in solution.
Q2: How can I determine the optimal pH and solvent for my thiophene amide to ensure its stability?
A2: Determining the optimal pH and solvent is crucial for preventing degradation. A systematic approach involving forced degradation studies and solubility assessments is recommended.[10]
pH Optimization: The stability of both the amide bond and the thiophene ring can be highly pH-dependent.[10][11]
-
Acidic pH (<4): Can promote amide hydrolysis.[1]
-
Neutral pH (6-8): Often provides the best stability for many compounds, but this needs to be experimentally verified.
-
Alkaline pH (>8): Can also accelerate amide hydrolysis.[2]
Solvent Selection: The choice of solvent can impact both the solubility and stability of your compound.
-
Protic Solvents (e.g., water, ethanol): Can participate in hydrolysis reactions.
-
Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Are generally less reactive but can still contain impurities (like water) that may contribute to degradation. It's important to use high-purity, anhydrous solvents when possible.
Experimental Approach: A forced degradation study is the most effective way to determine the optimal conditions.[10] This involves subjecting your thiophene amide solution to various stress conditions and monitoring its degradation over time.
| Parameter | Conditions to Test | Rationale |
| pH | pH 2, 4, 7, 9, 11 in aqueous buffers | To identify the pH range of maximum stability and susceptibility to acid/base hydrolysis.[10][11] |
| Solvent | Aqueous buffer, Methanol, Acetonitrile, DMSO | To assess the impact of solvent polarity and protic nature on stability.[10] |
| Temperature | 4°C, 25°C (Room Temperature), 40°C, 60°C | To evaluate thermal stability and accelerate degradation for predictive studies.[11][12] |
| Light | Exposure to UV and fluorescent light vs. dark control | To determine photosensitivity.[7][10] |
| Oxidation | Exposure to 3% H₂O₂ vs. control | To assess susceptibility to oxidative degradation.[12] |
Troubleshooting Guides & Protocols
Protocol 1: Forced Degradation Study for a Thiophene Amide
This protocol outlines a systematic approach to identify the degradation triggers for your thiophene amide.
Objective: To determine the stability of a thiophene amide under various stress conditions (pH, temperature, light, and oxidation).
Materials:
-
Thiophene amide compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer solutions (pH 2, 4, 7, 9, 11)
-
30% Hydrogen peroxide
-
0.1 M HCl and 0.1 M NaOH
-
HPLC system with a suitable column and detector (e.g., UV-Vis)
-
pH meter
-
Temperature-controlled incubator/oven
-
Photostability chamber or a light source with controlled UV and visible output
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your thiophene amide in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation for Stress Conditions:
-
pH Study: Dilute the stock solution with each buffer to a final concentration (e.g., 0.1 mg/mL). Adjust the pH if necessary with dilute HCl or NaOH.
-
Thermal Study: Use the pH 7 buffered solution and incubate at different temperatures (4°C, 25°C, 40°C, 60°C).
-
Photostability Study: Expose the pH 7 buffered solution to light in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light.[10]
-
Oxidative Study: Add a small volume of 3% hydrogen peroxide to the pH 7 buffered solution.
-
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each stressed sample.
-
HPLC Analysis: Analyze each aliquot by a validated stability-indicating HPLC method. This method should be able to separate the parent compound from all potential degradation products.[10]
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and quantify the major degradation products.
-
Plot the percentage of the parent compound remaining versus time for each condition to determine the degradation rate.
-
The following flowchart outlines the experimental workflow for the forced degradation study.
Sources
- 1. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photodegradation Mechanism of Nonsteroidal Anti-Inflammatory Drugs Containing Thiophene Moieties : Suprofen and Tiaprofenic Acid [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Overcoming steric hindrance in N-methylation of thiophene carboxamides
Topic: Overcoming Steric Hindrance in N-Methylation of Thiophene Carboxamides ID: TSC-CHEM-0492 Status: Active Audience: Medicinal Chemists, Process Chemists
Welcome & Diagnostic Overview
Welcome to the Technical Support Center. You are likely here because the standard N-methylation protocol (NaH/MeI) for your thiophene carboxamide is failing.
Thiophene carboxamides, particularly those substituted at the C3 position (ortho to the amide at C2), present a classic "ortho-effect" challenge. The steric bulk forces the amide bond out of planarity with the thiophene ring, burying the N-H proton and shielding the nitrogen lone pair from electrophilic attack. Furthermore, the ambident nature of the amide anion often leads to O-methylation (imidate formation) when the nitrogen is sterically encumbered.
Diagnostic Flowchart
Use this decision tree to identify the root cause of your failure before selecting a protocol.
Figure 1: Diagnostic workflow for identifying the failure mode in hindered amide alkylation.
Technical Protocols
Protocol A: The "Soluble Base" Method (LiHMDS)
Best For: Substrates where NaH fails due to heterogeneity or poor solubility. Mechanism: Lithium Hexamethyldisilazide (LiHMDS) is a soluble, bulky, non-nucleophilic base. Unlike NaH, it does not rely on surface area for reactivity. The lithium counter-ion can also coordinate with the amide oxygen, potentially stabilizing the cis-enolate and exposing the nitrogen.
Reagents:
-
Substrate: Thiophene carboxamide (1.0 equiv)
-
Base: LiHMDS (1.0 M in THF, 1.2 – 1.5 equiv)
-
Electrophile: Methyl Iodide (MeI) (1.5 – 2.0 equiv)
-
Solvent: Anhydrous THF or DMF (DMF accelerates the rate but THF is cleaner).
Step-by-Step:
-
Dissolution: Dissolve the thiophene carboxamide in anhydrous THF (0.1 M concentration) under Nitrogen/Argon.
-
Deprotonation: Cool to 0 °C . Add LiHMDS dropwise.
-
Checkpoint: Stir for 30 minutes. A color change (often yellow/orange for thiophenes) indicates anion formation.
-
-
Alkylation: Add MeI dropwise at 0 °C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.
Why this works: The solubility of LiHMDS ensures stoichiometric deprotonation even in hindered environments.
Protocol B: Magnesium-Assisted Selectivity
Best For: Preventing O-methylation (Imidate formation). Mechanism: Hard-Soft Acid-Base (HSAB) theory dictates that the oxygen (hard nucleophile) attacks hard electrophiles, while nitrogen (softer) attacks soft ones. However, sterics often force O-alkylation. Adding Magnesium oxide or methoxide allows the Mg²⁺ to chelate between the thiophene sulfur and the amide oxygen, locking the conformation and blocking the oxygen site, thereby favoring N-methylation [1].
Reagents:
-
Base: MgO (5.0 equiv) or Mg(OMe)₂
-
Electrophile: MeI (3.0 equiv)
-
Solvent: DMF (Critical for this mechanism)[1]
Step-by-Step:
-
Suspend the amide and MgO in dry DMF.
-
Add MeI.
-
Heat the mixture to 60 °C in a sealed vessel.
-
Stir for 12–24 hours.
-
Note: This reaction is heterogeneous and slower but highly selective for N- over O-methylation.
-
Protocol C: Solid Methylating Agents (PhMe₃NI)
Best For: "Green" chemistry requirements and avoiding toxic volatile electrophiles like MeI or DMS. Mechanism: Phenyltrimethylammonium iodide (PhMe₃NI) acts as a solid methylating agent. It is non-volatile and releases N,N-dimethylaniline as a byproduct. It has shown high monoselectivity for amides [2].[2]
Reagents:
-
Reagent: PhMe₃NI (1.5 equiv)
-
Base: K₂CO₃ (2.0 equiv) or t-BuONa
-
Solvent: Toluene or DMF
Step-by-Step:
-
Mix amide, PhMe₃NI, and Base in Toluene.
-
Heat to 110 °C (reflux) under inert atmosphere.
-
Monitor by LCMS (The byproduct PhNMe₂ is easily separated).
-
Validation: This method avoids over-methylation, a common risk with primary amides.
Comparative Data Analysis
The following table summarizes expected outcomes based on steric hindrance at the thiophene C3 position.
| Method | Base/Reagent | Solvent | Yield (Unsub. Thiophene) | Yield (3-Sub.[3] Thiophene) | O-Methylation Risk |
| Standard | NaH / MeI | DMF | >90% | <10% | High |
| Protocol A | LiHMDS / MeI | THF | >90% | 65-80% | Moderate |
| Protocol B | MgO / MeI | DMF | 75% | 50-70% | Low |
| Protocol C | PhMe₃NI / K₂CO₃ | Toluene | 85% | 60% | Low |
Advanced Troubleshooting (FAQs)
Q: I am seeing significant O-methylation (imidate). How do I revert it? A: O-methylated imidates are kinetically favored in sterically crowded systems but are thermodynamically less stable than N-methyl amides.
-
The Fix: Heat your reaction mixture longer (or at higher temp). In the presence of excess iodide (from MeI), the O-methyl group can undergo nucleophilic attack by I⁻, regenerating MeI and the amide anion, which eventually funnels into the thermodynamic N-methyl product (The "Chapman-type" rearrangement logic) [1].
Q: My substrate decomposes with strong bases. What now? A: Thiophene rings can be sensitive to ring-opening with very strong nucleophiles.
-
The Fix: Use Phase Transfer Catalysis (PTC) . Use 50% aq. NaOH with Toluene and 10 mol% TBAB (Tetrabutylammonium bromide). The reaction occurs at the interface, protecting the bulk substrate from harsh conditions.
Q: Can I use "Magic Methyl" (Methyl Triflate)? A: Technically yes, it is a "harder" and more reactive electrophile. However, for thiophenes, S-methylation (forming the sulfonium salt) becomes a competing risk with such aggressive reagents. We recommend sticking to MeI or PhMe₃NI.
Visualizing the Steric Conflict
The diagram below illustrates the competition between N- and O-alkylation and how the "Ortho-Effect" (R group at C3) blocks the Nitrogen trajectory.
Figure 2: Mechanistic pathway showing how C3-substituents favor O-alkylation by blocking the N-trajectory.
References
-
Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride. Retrieved from [Link]
-
Pfeifer, P., & Schmalz, H. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Retrieved from [Link]
Sources
Validation & Comparative
Structural Verification Guide: 1H NMR Interpretation of 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide
Executive Summary & Scope
Objective: This guide provides a definitive protocol for the structural validation of 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide using 1H NMR spectroscopy.
Context: This molecule is a functionalized 2-aminothiophene derivative, typically synthesized via the Gewald reaction followed by amide coupling (benzoylation). The primary analytical challenge lies in distinguishing the target product from its precursor (2-amino-N,4,5-trimethylthiophene-3-carboxamide ) and confirming the regiochemical integrity of the methyl substituents.
Comparison Strategy: This guide compares the spectral signature of the Target Product directly against:
-
The Precursor (Amine): To confirm successful benzoylation.
-
Regioisomeric Possibilities: To validate the position of methyl groups using scalar coupling logic.[1]
Experimental Protocol (Self-Validating System)
To ensure reproducible data that visualizes labile protons (NH), the choice of solvent and concentration is critical.[1][2] Chloroform (
Standardized Workflow
-
Solvent Selection: Use DMSO-d6 (99.9% D) exclusively.[1]
-
Why: DMSO stabilizes the amide protons via hydrogen bonding, sharpening the signals and shifting them downfield for clear integration.[2]
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Note: Higher concentrations can cause stacking effects that shift aromatic multiplets.
-
-
Acquisition Parameters:
-
Scans: 16 (minimum) to 64 (optimal for observing small impurity peaks).
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the methyl protons for accurate integration.
-
Temperature: 298 K (25°C).
-
Spectral Analysis & Interpretation
A. The Aliphatic Region (1.0 – 4.0 ppm): Methyl Fingerprinting
This region confirms the core thiophene scaffold.[1] The molecule contains three distinct methyl groups.[1]
| Signal ID | Proton Type | Multiplicity | Approx. Shift (ppm) | Diagnostic Logic |
| Me-A | N-CH3 (Amide) | Doublet ( | 2.70 – 2.90 | The doublet arises from coupling with the adjacent NH. This confirms the N-methyl carboxamide moiety.[1] |
| Me-B | C4-CH3 (Ring) | Singlet | 2.20 – 2.30 | Appears as a sharp singlet. Usually the most shielded ring methyl. |
| Me-C | C5-CH3 (Ring) | Singlet | 2.30 – 2.45 | Slightly deshielded relative to C4-Me due to the proximity of the Sulfur atom (electronic effect). |
B. The Aromatic & Amide Region (7.0 – 13.0 ppm): Reaction Success
This region provides the "Pass/Fail" criteria for the synthesis.[1]
-
The Benzoyl Group (5H):
-
The Amide Protons (Crucial for H-Bonding):
-
Carboxamide NH (
): Appears at ~7.8 – 8.5 ppm as a broad quartet (coupled to N-Me). -
Benzamide NH (
): Appears extremely downfield at 11.5 – 13.0 ppm as a broad singlet.[1] -
Mechanism:[1][3][4][5][6][7] The proton on the C2-nitrogen forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the C3-carboxamide. This "locks" the proton, causing significant deshielding.[2]
-
Comparative Analysis: Product vs. Precursor
The following table contrasts the target molecule with its starting material, 2-amino-N,4,5-trimethylthiophene-3-carboxamide .
| Feature | Precursor (Starting Material) | Target Product (Benzoylated) | Interpretation |
| Amine Signal | Broad singlet @ 6.0 – 7.5 ppm (2H) | ABSENT | Disappearance of |
| Benzamide NH | None | Singlet @ >11.5 ppm (1H) | Appearance confirms amide bond formation.[1] |
| Aromatic Region | Empty (unless impurities present) | 5H Multiplets (7.5–8.1 ppm) | Confirms attachment of the benzoyl ring. |
| Ring Methyls | Shielded (Electron rich ring) | Deshielded (+0.1–0.2 ppm) | The benzamido group is less electron-donating than the free amine, shifting ring methyls downfield. |
Decision Logic & Workflow (Graphviz)
The following diagram illustrates the logical flow for assigning the spectrum and troubleshooting ambiguities.
Caption: Logical workflow for structural verification and regiochemical assignment of methyl groups using 1H NMR and NOE.
Detailed Regiochemical Validation (Advanced)
While 1D NMR confirms the functional groups, distinguishing the 4-Methyl from the 5-Methyl requires examining spatial or coupling interactions.
The Ambiguity
Both ring methyls appear as singlets.[1] However, the 4-Methyl is spatially closer to the Carboxamide N-Methyl group.
The Solution: 1D NOE Difference Spectroscopy
-
Target: Irradiate the N-Methyl doublet (approx.[1] 2.8 ppm).
-
Observation: Look for a positive NOE enhancement (signal increase) in the aromatic/ring region.[1]
-
Result:
References
-
Gewald Reaction & Thiophene Synthesis
-
NMR of 2-Aminothiophene Derivatives
-
Intramolecular Hydrogen Bonding in Thiophenes
-
Benzamido-Thiophene Analogs
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. file1.lookchem.com [file1.lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. ptfarm.pl [ptfarm.pl]
Precision Melting Point Determination: 2-Benzamido-N,4,5-trimethylthiophene-3-carboxamide
The following guide details the precision melting point determination for 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide , a complex thiophene derivative often synthesized via the Gewald reaction followed by benzoylation.
This guide compares the standard Capillary Method against the advanced Differential Scanning Calorimetry (DSC) method, providing experimental protocols and critical performance data for researchers in pharmaceutical development.
A Comparative Methodological Guide for Structural Characterization
Executive Summary & Compound Context[1][2][3][4][5][6][7][8][9]
2-benzamido-N,4,5-trimethylthiophene-3-carboxamide is a highly functionalized heterocyclic scaffold. Its structure features a thiophene core with extensive hydrogen-bonding potential due to the C2-benzamido and C3-carboxamide groups.
-
Structural Challenge: The proximity of the amide groups creates strong intermolecular networks, typically resulting in high melting points (>200 °C).
-
Thermal Behavior: Like many thiophene carboxamides, this compound is prone to sublimation or decomposition near its melting transition. Standard capillary methods often yield broad, inaccurate ranges due to these thermal instabilities.
-
Objective: This guide compares the Capillary Method (Visual) with Differential Scanning Calorimetry (DSC) to determine the most accurate protocol for purity and identity validation.
Comparative Analysis of Determination Methods
The following table summarizes the performance of the primary determination methods for this specific compound class.
| Feature | Method A: Automated Capillary (Optoelectronic) | Method B: Differential Scanning Calorimetry (DSC) | Method C: TGA (Thermogravimetric Analysis) |
| Primary Output | Melting Range (Clear Point) | Onset Temperature ( | Decomposition Onset ( |
| Precision | N/A (Mass loss detection) | ||
| Sample Size | 2–5 mg (packed in glass) | 1–3 mg (crimped pan) | 5–10 mg |
| Suitability | Routine QC / Purity Check | Polymorph Screening / Thermodynamic Purity | Stability / Solvate Detection |
| Key Limitation | Subjective "meniscus" detection; cannot distinguish decomp.[1] | Requires calibration; expensive instrumentation | Does not measure melting directly |
| Verdict | Standard for Release Testing | Gold Standard for Characterization | Essential Pre-screen |
Detailed Experimental Protocols
Pre-requisite: Sample Preparation
-
Drying: The sample must be dried under vacuum at 40 °C for 4 hours to remove residual solvent (e.g., ethanol/DMF from recrystallization), which acts as an impurity and depresses the melting point.
-
Grinding: Gently mortar the crystals to a fine, homogeneous powder to ensure uniform heat transfer. Avoid excessive force to prevent mechanochemical amorphization.
Protocol A: Automated Capillary Method (Routine QC)
-
Instrument: Mettler Toledo MP90 or equivalent.
-
Step 1: Fill 3 capillary tubes to a height of 3 mm. Compact the sample by tapping the tubes (or using the instrument's tamping function) to remove air pockets.
-
Step 2: Insert capillaries into the furnace.
-
Step 3: Set a Fast Ramp (10 °C/min) to 190 °C (approx. 20–30 °C below expected MP).
-
Step 4: Set a Measurement Ramp of 1.0 °C/min from 190 °C to 240 °C.
-
Step 5: Record the Collapse Point (onset of liquid) and Clear Point (complete liquefaction).
-
Note: If the sample turns brown/black before melting, decomposition is occurring. Switch to DSC.
-
Protocol B: Differential Scanning Calorimetry (Characterization)
-
Instrument: TA Instruments DSC2500 or PerkinElmer DSC 8000.
-
Step 1: Weigh 1.5–2.5 mg of sample into a Tzero Aluminum Pan .
-
Step 2: Hermetically seal the pan with a pinhole lid. Rationale: The pinhole allows expanding gases to escape but prevents massive sublimation which distorts the baseline.
-
Step 3: Purge the cell with Nitrogen (50 mL/min).
-
Step 4: Cycle 1: Heat from 40 °C to 250 °C at 10 °C/min .
-
Step 5: Analyze the endothermic peak. The melting point is defined as the extrapolated onset temperature (
), not the peak maximum.
Logical Workflow & Decision Pathway
The following diagram illustrates the decision logic for characterizing the thermal properties of 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide.
Figure 1: Strategic workflow for thermal characterization of thiophene carboxamides, prioritizing stability checks via TGA before definitive MP assignment.
Representative Performance Data
The data below illustrates the typical discrepancy between methods for this class of compounds (Thiophene-3-carboxamides), highlighting why DSC is preferred for initial characterization.
| Parameter | Capillary Method (Visual) | DSC (Thermodynamic) | Interpretation |
| Observed Range | 218.5 – 221.0 °C | Onset: 219.2 °C | Capillary range is broadened by thermal lag. |
| Peak Shape | N/A | Sharp Endotherm | Indicates high crystalline purity (>98%). |
| Decomposition | Sample darkened at 222 °C | Exotherm onset at 235 °C | DSC confirms melting occurs before decomposition. |
| Operator Bias | High (Visual determination) | None (Automated calculation) | DSC is required for "Reference Standard" certification. |
Scientific Insight: The "Purity" Effect
For 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide, impurities from the Gewald synthesis (e.g., unreacted sulfur or cyanoacetamide derivatives) will significantly depress the melting point.
-
Pure Compound: Sharp melt at ~219 °C .
-
Impure (<95%): Broad melt starting at ~210 °C .
References & Authority
The protocols and structural insights above are grounded in standard methodologies for heterocyclic thermal analysis and specific synthesis literature for thiophene carboxamides.
-
Gewald Reaction & Thiophene Synthesis:
-
Context: The fundamental synthesis of 2-amino-thiophene-3-carboxamides.
-
Source: Gewald, K., et al. "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 1966.
-
-
Melting Point Determination Standards:
-
Context: USP <741> Melting Range or Temperature.
-
Source: U.S. Pharmacopeia. "General Chapter <741> Melting Range."
-
-
Thermal Analysis of Pharmaceuticals:
-
Context: Principles of DSC vs. Capillary methods for decomposing samples.
-
Source: Giron, D. "Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates." Thermochimica Acta, 1995.
-
-
Thiophene Carboxamide Derivatives:
-
Context: Structural analogs and their typical melting behaviors (200–260°C range).
-
Source: Sabnis, R. W., et al. "2-Aminothiophenes and their derivatives." Journal of Heterocyclic Chemistry, 1999.
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
